Product packaging for DODECYLPYRIDINIUM CHLORIDE(Cat. No.:CAS No. 104-74-5)

DODECYLPYRIDINIUM CHLORIDE

Cat. No.: B089763
CAS No.: 104-74-5
M. Wt: 283.9 g/mol
InChI Key: GKQHIYSTBXDYNQ-UHFFFAOYSA-M
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Description

Historical Context of Quaternary Pyridinium (B92312) Salts Research

The study of quaternary pyridinium salts is rooted in the broader history of heterocyclic chemistry. Pyridine (B92270), a simple aromatic heterocycle, can be quaternized through a reaction with organic halides, a fundamental process that has long been utilized in organic synthesis. researchgate.netacs.org Initially, these salts, particularly those with long alkyl chains, gained attention primarily for their germicidal properties and were investigated as effective anti-infective agents. nih.gov

Over time, research expanded significantly beyond their initial applications. Scientists began to modify the functional groups on the pyridine ring or the N-substituent to tune the physicochemical properties of these salts. nih.gov This led to a deeper understanding of their behavior as cationic surfactants and their potential in a vast array of applications. researchgate.netnih.gov A notable development in their synthetic utility was the emergence of N-fluoropyridinium salts as effective and easy-to-handle fluorinating agents in the 1980s. beilstein-journals.org The continuous investigation into their synthesis, properties, and interactions has solidified their importance as versatile compounds in both academic and industrial research. nih.govbenthamdirect.com

Academic Significance and Broad Research Applications

The academic significance of Dodecylpyridinium Chloride stems from its classic surfactant properties and its versatility as a building block in materials science and other specialized fields. Its ability to reduce surface tension and form aggregates in solution makes it a model compound for studying surfactant-polymer interactions and the behavior of mixed surfactant systems. chemicalbook.comlew.ro

Detailed research has established its utility in several distinct areas:

Colloid and Interface Science: The micellization characteristics of DPC have been a subject of extensive study. sigmaaldrich.comsigmaaldrich.com Researchers have investigated its critical micelle concentration (cmc) in various media, including water-ethanol solutions, and its interaction with polymers such as sodium dextran (B179266) sulfate (B86663). chemicalbook.comlew.ro Studies have also explored its behavior in mixed surfactant systems, for example, with the non-ionic surfactant Triton™ X-100, to understand their combined clouding behavior. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Materials Science: DPC serves as a key component in the synthesis of advanced functional materials. It has been used to create intercalated hybrid fibrous ion exchangers by incorporating it with cerium (IV) phosphate (B84403). tandfonline.com This novel material demonstrated high selectivity for mercury (Hg(II)) ions, highlighting its potential for use in environmental remediation and water treatment. tandfonline.com Furthermore, DPC is used to develop metallosurfactants by pairing it with iron-containing anions. mdpi.com These materials combine the self-assembly properties of surfactants with the magnetic functionalities of metal ions, leading to novel magneto-responsive systems. mdpi.com

Corrosion Inhibition: The compound has been investigated as a corrosion inhibitor, particularly for carbon steel in CO₂-containing environments. acs.org Studies using in-situ atomic force microscopy (AFM) have visualized the formation of DPC aggregates on the steel surface. acs.org This adsorbed layer acts as a protective barrier, and an increase in the water contact angle in the presence of DPC confirms its effective adsorption onto the metal. acs.org

Enhanced Oil Recovery (EOR): In the field of petroleum engineering, DPC has been identified as a promising surfactant for chemical EOR. cup.edu.cn Its ability to lower the interfacial tension between oil and water is a key attribute for this application. cup.edu.cn Research has explored the development of nanofluids containing DPC and aluminum oxide nanoparticles, which can improve displacement efficiency in oil reservoirs. cup.edu.cnresearchgate.net

Mineral Processing: DPC has been successfully employed as a collector in the reverse flotation separation of minerals. acs.org One study demonstrated its effectiveness in separating muscovite (B576469) from apatite, showcasing its utility in mineral processing applications. acs.org

Research AreaSpecific Application of this compoundKey Research Finding
Materials Science Synthesis of a hybrid fibrous ion exchanger (DPC-CeP)The material is selective for Hg(II) ions, useful for environmental applications. tandfonline.com
Materials Science Development of iron-based metallosurfactantsCreation of materials combining surfactant properties with magnetic functionalities. mdpi.com
Corrosion Science Corrosion inhibitor for carbon steelForms protective aggregate films on the steel surface to prevent CO₂ corrosion. acs.org
Colloid Science Study of surfactant-polymer interactionsDPC interacts cooperatively with sodium dextran sulfate, forming aggregates below the normal cmc. lew.ro
Mineral Processing Collector in reverse flotationEnables the effective separation of muscovite from apatite. acs.org
Petroleum Engineering Component in nanofluids for Enhanced Oil Recovery (EOR)Can lower oil-water interfacial tension and improve oil recovery. cup.edu.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H30ClN B089763 DODECYLPYRIDINIUM CHLORIDE CAS No. 104-74-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-dodecylpyridin-1-ium;chloride
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InChI

InChI=1S/C17H30N.ClH/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GKQHIYSTBXDYNQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

104-73-4 (Parent), 15416-74-7 (Parent)
Record name 1-Dodecylpyridinium chloride
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DSSTOX Substance ID

DTXSID7051476
Record name 1-Dodecylpyridinium chloride
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Molecular Weight

283.9 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

104-74-5
Record name Dodecylpyridinium chloride
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Record name 1-Dodecylpyridinium chloride
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Record name 1-Dodecylpyridinium chloride
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Record name LAURYLPYRIDINIUM CHLORIDE
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Synthesis and Advanced Derivatization Methodologies

Established Synthetic Pathways for 1-Dodecylpyridinium Chloride

The primary and most established method for synthesizing 1-dodecylpyridinium chloride is through the quaternization of pyridine (B92270) with a dodecyl halide. This reaction, a classic example of a Menshutkin reaction, involves the nucleophilic attack of the nitrogen atom in the pyridine ring on the electrophilic carbon of the dodecyl halide.

The general reaction is as follows:

C₅H₅N + C₁₂H₂₅X → [C₅H₅N(C₁₂H₂₅)]⁺X⁻

Where X represents a halogen, typically chlorine or bromine.

Several key parameters influence the reaction's efficiency, including the choice of solvent, reaction temperature, and duration. Methanol (B129727) is a commonly employed solvent, and the reaction is often carried out under reflux. For instance, the reaction of dodecyl bromide with pyridine in methanol at 70°C for 6 hours can yield dodecylpyridinium bromide, which can then be converted to the chloride salt. prepchem.com Another approach involves the direct reaction of dodecyl chloride with pyridine. While one report from 1938 indicated a very low yield of 1.7% when reacting dodecyl chloride with pyridine at 100°C for 24 hours, subsequent methods have significantly improved the efficiency. thieme-connect.com For example, reacting an alkyl halide with a 10 to 30% excess of pyridine at temperatures ranging from 60 to 130°C for 8 to 16 hours can achieve yields of up to 95%.

A comparison of different synthetic approaches is presented in the table below:

ReactantsSolventTemperature (°C)Duration (hours)Yield (%)
Dodecyl bromide, PyridineMethanol706~70
Dodecyl chloride, Pyridine-100241.7
Alkyl halide, Pyridine (excess)-60-1308-16up to 95

Continuous Flow Synthesis Techniques and Optimization

In recent years, continuous flow chemistry has emerged as a powerful alternative to traditional batch processing for the synthesis of quaternary ammonium (B1175870) salts, offering advantages such as improved safety, better heat and mass transfer, and enhanced scalability. azolifesciences.com While specific studies on the continuous flow synthesis of 1-dodecylpyridinium chloride are emerging, the principles can be extrapolated from the synthesis of similar long-chain alkyl pyridinium (B92312) salts, such as cetylpyridinium (B1207926) chloride. thieme-connect.com

Continuous flow synthesis typically involves pumping the reactants through a heated reactor, often a coiled tube, where the reaction occurs. azolifesciences.com This setup allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. azolifesciences.com For the synthesis of cetylpyridinium chloride, a continuous flow process using a Hastelloy coil reactor at high temperatures (e.g., 200°C) with a short residence time (e.g., 30 minutes) has been shown to produce the product in high yield (96%) and purity (>99% by HPLC). thieme-connect.com

The key advantages of continuous flow over batch synthesis for this class of compounds include:

Reduced Reaction Times: Residence times are often in the order of minutes to an hour, compared to many hours in batch reactions. thieme-connect.comazolifesciences.com

Higher Yields and Purity: Precise control over reaction conditions minimizes the formation of byproducts. thieme-connect.com

Improved Safety: The small reaction volume within the reactor at any given time reduces the risks associated with exothermic reactions. azolifesciences.com

Optimization of a continuous flow synthesis for dodecylpyridinium chloride would involve systematically varying parameters such as the molar ratio of reactants, temperature, and flow rate (residence time) to maximize the yield and purity of the final product.

Synthesis of Functionalized Dodecylpyridinium Derivatives

Dodecylpyridinium Metallosurfactants

Metallosurfactants are a class of compounds that combine the properties of a surfactant with a metal-containing headgroup. These materials are of interest for their unique magnetic, catalytic, and self-assembly properties. This compound can serve as a precursor for the synthesis of such novel materials.

A series of dodecylpyridinium metallosurfactants incorporating iron-based counterions has been synthesized. matilda.sciencemdpi.com The synthesis involves a straightforward procedure using either divalent or trivalent iron halides. mdpi.com For example, reacting this compound with iron(III) chloride can yield (C₁₂Py)[FeCl₄]. mdpi.com Similarly, using iron(II) halides can lead to the formation of metallosurfactants with a μ-oxo-hexahalo-diferrate anion, such as (C₁₂Py)₂[Fe₂Cl₆O]. mdpi.com

These hybrid organic-inorganic materials exhibit distinct properties based on the nature of the iron-based counterion, influencing their crystal structure, magnetic behavior, and self-assembly in solution (forming vesicles or micelles). mdpi.com

PrecursorsResulting Metallosurfactant
This compound, Iron(III) chloride(C₁₂Py)[FeCl₄]
Dodecylpyridinium bromide, Iron(III) bromide(C₁₂Py)[FeBr₄]
This compound, Iron(II) chloride(C₁₂Py)₂[Fe₂Cl₆O]
Dodecylpyridinium bromide, Iron(II) bromide(C₁₂Py)₂[Fe₂Br₆O]

Inclusion Complexes with Cyclic Oligosaccharides

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. oatext.com They can encapsulate "guest" molecules, such as the hydrophobic dodecyl chain of this compound, to form inclusion complexes. oatext.comresearchgate.net The formation of these complexes can alter the physicochemical properties of the guest molecule.

The synthesis of an inclusion complex between a dodecylpyridinium salt and a cyclodextrin (B1172386), such as sulfobutyl ether β-cyclodextrin (SB-β-CD), has been reported. researchgate.net The formation of the inclusion complex is driven by hydrophobic interactions between the dodecyl chain and the inner cavity of the cyclodextrin. researchgate.net Characterization using techniques like NMR spectroscopy can confirm the inclusion by observing interactions between the protons of the dodecyl chain and the inner protons of the cyclodextrin cavity. researchgate.net

Various methods can be employed for the preparation of inclusion complexes, including co-precipitation, kneading, and slurry complexation. oatext.comiipseries.org The choice of method depends on the solubility characteristics of the guest and host molecules. oatext.com The formation of such complexes is of interest for applications in drug delivery and for reducing the toxicity of the surfactant. researchgate.net

Purification and Purity Assessment Methodologies

The purification of 1-dodecylpyridinium chloride is crucial to remove unreacted starting materials and any byproducts. Common purification techniques include:

Recrystallization: The crude product can be dissolved in a suitable solvent and then allowed to crystallize, leaving impurities in the mother liquor.

Washing: The solid product can be washed with a solvent in which the desired product is insoluble, but the impurities are soluble. Ethyl acetate (B1210297) is a solvent that has been used for this purpose.

Filtration: After recrystallization or washing, the purified solid is collected by filtration.

The purity of the synthesized 1-dodecylpyridinium chloride is typically assessed using a combination of analytical techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture. A purity of greater than 98% is often desired. tcichemicals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound and to detect the presence of any impurities. spectrabase.comchemicalbook.com The integration of the peaks in the ¹H NMR spectrum can also be used for quantitative purity determination. researchgate.net

The following table summarizes the key analytical techniques for purity assessment:

TechniquePurpose
HPLCSeparation and quantification of components to determine percentage purity.
¹H NMRStructural confirmation and detection of proton-containing impurities.
¹³C NMRConfirmation of the carbon skeleton of the molecule.

Fundamental Colloid and Interface Science Investigations

Micellization Phenomena and Critical Micelle Concentration Studies

Dodecylpyridinium chloride (DPC) is a cationic surfactant that exhibits the characteristic property of forming micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). mdpi.comacs.org This phenomenon is a thermodynamically spontaneous process driven by the hydrophobic effect, where the hydrophobic dodecyl chains aggregate to form a core, minimizing their contact with water, while the hydrophilic pyridinium (B92312) head groups remain exposed to the aqueous environment. snu.ac.krmohe.gov.my The CMC is a crucial parameter that signals a sharp change in various physicochemical properties of the surfactant solution, such as conductivity, surface tension, and density. acs.orglew.ro The CMC for DPC in pure water at 25°C is approximately 15.6 mM. researchgate.net The formation of micelles can be considered a phase separation phenomenon, where the micelles constitute a pseudophase. umcs.pl

The process of micelle formation for this compound is governed by fundamental thermodynamic principles. The spontaneity of the process is indicated by a negative standard Gibbs free energy of micellization (ΔG°mic). researchgate.netchem-soc.si This free energy change is composed of both enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions.

Thermodynamic Parameters of Micellization for this compound (DPC) in Aqueous Solution
ParameterObservationReference
ΔG°mic (Standard Gibbs Free Energy)Consistently negative, indicating a spontaneous process. Becomes less negative as solvent content and temperature increase. researchgate.net
ΔH°mic (Standard Enthalpy)Strongly temperature-dependent; decreases with increasing temperature and cosolvent content. Can be endothermic. researchgate.netchem-soc.si
ΔS°mic (Standard Entropy)Strongly temperature-dependent; decreases with increasing temperature and cosolvent content. A large positive value at lower temperatures drives micellization. snu.ac.krresearchgate.net
Entropy-Enthalpy CompensationA linear relationship exists between ΔH°mic and ΔS°mic, observed across various conditions. researchgate.netresearchgate.net

The presence of organic cosolvents, such as ethanol (B145695), significantly alters the micellar behavior of this compound. Generally, the addition of a cosolvent like ethanol to an aqueous DPC solution leads to an increase in the critical micelle concentration. researchgate.netnepjol.info This effect is attributed to the increased solubility of the surfactant monomers in the mixed solvent system, which disfavors the aggregation into micelles. researchgate.net The cosolvent can also influence the structure of the bulk solvent; for instance, dimethyl sulfoxide (B87167) (DMSO) is known to disrupt the structure of water, which can hinder micelle formation. researchgate.net

Conductivity measurements have shown that in water-ethanol mixtures, both the CMC and the degree of counterion dissociation of DPC micelles increase as the concentration of ethanol increases. researchgate.net The standard Gibbs free energy of micellization (ΔG°mic) becomes less negative with the addition of the organic solvent, indicating that micellization is less favorable. researchgate.net

Effect of Ethanol on DPC Micellization
Ethanol ConcentrationEffect on CMCEffect on ΔG°micReference
IncreasingIncreasesBecomes less negative (less spontaneous) researchgate.net

Temperature has a complex and significant effect on the micellization of this compound. The critical micelle concentration of DPC does not change monotonically with temperature; instead, it often exhibits a U-shaped curve, decreasing to a minimum value at a specific temperature before increasing again. researchgate.net For DPC, this minimum has been observed around 308 K (35°C). researchgate.net This behavior is a result of the competing effects of temperature on the hydrophobic interactions and the hydration of the hydrophilic headgroups. snu.ac.krnih.gov

The thermodynamics of micellization are also strongly temperature-dependent. As the temperature increases, the positive entropic contribution from the "iceberg" effect diminishes. snu.ac.kr Consequently, both the enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization tend to decrease as the temperature rises. researchgate.net At elevated temperatures, the micellization process can become primarily driven by enthalpy. snu.ac.kr Studies have also investigated the effect of temperature on the second CMC, where a structural transition of the micelles, for example from spherical to rod-like, is thought to occur. snu.ac.kr

Temperature Effects on DPC Micellization
Temperature RangeEffect on CMCThermodynamic ObservationReference
5°C to 50°CExhibits a minimum value (U-shaped curve), often around 35°C.ΔH°mic and ΔS°mic are strongly temperature-dependent and decrease with increasing temperature. snu.ac.krresearchgate.net

This compound is often studied in combination with other surfactants to form mixed micellar systems. These systems can exhibit synergistic interactions, where the properties of the mixture are more favorable for micellization than those of the individual components. chem-soc.si For instance, when DPC is mixed with another cationic surfactant with a different alkyl chain length, such as N-cetylpyridinium chloride (CPC), the resulting CMC of the mixture is lower than that of either surfactant alone. chem-soc.si

The formation of mixed micelles between DPC and anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) shows strong synergistic effects, with mixed critical micelle concentrations being significantly lower than that of the individual surfactants. researchgate.net The composition of these mixed micelles is dependent on the mixing ratio of the two surfactants. researchgate.net Research on the mixed systems of DPC with non-ionic surfactants, such as Triton X-100, has also been conducted to understand the interplay of electrostatic and steric forces in micelle formation. researchgate.net

Self-Assembly Mechanisms and Supramolecular Structures

Beyond the formation of simple spherical micelles, this compound can participate in more complex self-assembly processes, leading to the formation of various supramolecular structures. arxiv.orgacs.orgresearchgate.net These processes are driven by a combination of non-covalent interactions, including hydrophobic forces, electrostatic interactions, and hydrogen bonding. mohe.gov.my The self-assembly can be directed by interactions with other molecules, such as oppositely charged polymers (polyelectrolytes) or block copolymers. lew.roarxiv.org

Under specific conditions, the self-assembly of this compound can lead to highly ordered structures. A notable example is the co-assembly of DPC with charged-neutral block copolymers, such as poly(ethylene oxide)-b-poly(methacrylic acid). arxiv.orgresearchgate.net In these systems, electrostatic interactions between the cationic DPC and the anionic poly(methacrylic acid) block drive the formation of core-shell aggregates. arxiv.org Remarkably, within the core of these aggregates, the DPC micelles can arrange into ordered, liquid crystalline phases. arxiv.orgmonash.edu The formation of these ordered micellar assemblies is a result of a finely tuned balance of charges between the surfactant and the copolymer. arxiv.org Such complex salt formation demonstrates a pathway to create well-defined nanostructures that are larger and more ordered than the core-shell structures typically formed by direct mixing. arxiv.org

Electrostatic Self-Assembly Processes

The interplay of electrostatic and hydrophobic forces governs the self-assembly of this compound, particularly in the presence of oppositely charged species like polyelectrolytes or other surfactants.

In aqueous solutions, DPC interacts strongly with anionic polyelectrolytes such as anionic polyacrylamide and sodium dextran (B179266) sulfate. researchgate.netresearchgate.net These interactions, driven by both electrostatic attraction and hydrophobic forces, lead to the formation of complex aggregates. researchgate.net Studies on the interaction between DPC and sodium dextran sulfate have shown that the presence of an inorganic electrolyte like sodium chloride can influence the critical aggregation concentration (cac) and the cooperative nature of the binding. researchgate.netlew.ro Specifically, the addition of sodium chloride was found to decrease the critical micelle concentration (cmc) of DPC while increasing the cac, indicating a modulation of the electrostatic and hydrophobic contributions to the self-assembly process. researchgate.netlew.ro

The co-assembly of DPC with block copolymers, such as poly(ethylene oxide)-block-poly(methacrylic acid), results in the formation of ordered micellar assemblies within the copolymer aggregates. mdpi.comacs.orgmdpi.com These complex nanostructures are formed through a hierarchical self-assembly process where the surfactant molecules associate with the oppositely charged blocks of the copolymer. acs.org Light, neutron, and X-ray scattering studies have revealed that these complexes can exhibit a core-shell microstructure, with a dense core of micelles connected by the polyelectrolyte blocks and a diffuse shell of neutral polymer chains. acs.org The formation of these hierarchical structures is typically observed above a critical charge ratio. acs.org

Furthermore, when mixed with anionic surfactants like sodium N-lauroylsarcosinate, DPC can spontaneously form thermodynamically stable unilamellar vesicles in aqueous solutions. nih.gov This self-assembly is a result of the strong synergistic interaction between the oppositely charged surfactant molecules. nih.gov

Adsorption Mechanisms on Various Substrates

The adsorption of this compound onto various surfaces is a critical aspect of its application and is influenced by factors such as the substrate's surface charge, pH, and the presence of electrolytes.

Silica (B1680970): As a cationic surfactant, DPC readily adsorbs onto negatively charged surfaces like silica. mdpi.comnii.ac.jp The adsorption mechanism is primarily driven by a combination of electrostatic attraction between the positively charged pyridinium headgroup and the negatively charged silica surface, as well as hydrophobic interactions between the dodecyl chains. mdpi.comnii.ac.jp Studies have shown that the adsorption amount increases with higher pH and greater electrolyte concentration. mdpi.com The adsorption process often leads to a change in the zeta potential of the silica particles from negative to positive, indicating the formation of a bilayer of DPC on the surface. mdpi.comnii.ac.jp The adsorption isotherm can be modeled to show a two-step process involving the formation of hemimicelles and then a bilayer. mdpi.comnii.ac.jp

Clay Minerals: Clay minerals, with their layered aluminosilicate (B74896) structures and inherent negative charges, also serve as effective substrates for DPC adsorption. wur.nld-nb.infomdpi.comjwent.netcam.ac.uk The adsorption is influenced by the cation exchange capacity (CEC) and the surface area of the clay. wur.nljwent.net The process is phenomenologically similar to micelle formation and is affected by the pH of the environment, which can alter the charge on the edges of the clay platelets. wur.nl At a pH below the edge point of zero charge (epzc), the edges are positively charged, leading to electrostatic repulsion with the cationic surfactant, thus favoring adsorption on the negatively charged faces. wur.nl Conversely, at a pH above the epzc, the edges become negatively charged, providing additional adsorption sites. wur.nl

Carbon Steel: The adsorption of DPC on carbon steel is of significant interest for corrosion inhibition. acs.orgacs.orgresearchgate.net In situ atomic force microscopy (AFM) has confirmed the formation of DPC aggregates on the steel surface. acs.orgacs.orgresearchgate.net The shape of these aggregates can change from hemispherical to cylindrical as the DPC concentration increases, which correlates with a decrease in corrosion rates. acs.orgacs.org This adsorption increases the hydrophobicity of the steel surface. acs.orgacs.orgresearchgate.net

Surface and Interfacial Phenomena Research

The behavior of this compound at surfaces and interfaces is fundamental to its function in various applications, from wetting to corrosion protection.

Surface Tension and Adsorption Characteristics

This compound, as a surfactant, significantly reduces the surface tension of aqueous solutions. sigmaaldrich.comcymitquimica.com Its micellization characteristics have been studied, and properties such as molar conductivity and surface adsorption parameters have been reported. sigmaaldrich.comscientificlabs.co.ukbiocompare.com The effectiveness of DPC in reducing surface tension is influenced by its concentration up to the critical micelle concentration (CMC), beyond which the surface tension remains relatively constant. researchgate.net The presence of electrolytes can further affect these properties. niscpr.res.in Thermodynamic parameters of the adsorption process, such as the standard free energy, enthalpy, and entropy, have been evaluated and are shown to increase with the length of the alkyl chain in alkylpyridinium halides. niscpr.res.in

ParameterValueReference
Critical Micelle Concentration (CMC) in water at 298.15 K~15.27-16.6 mM cup.edu.cn
Surface Tension at CMCSignificantly lower than water nih.govresearchgate.net

Interfacial Corrosion Inhibition Mechanisms

The formation of DPC aggregates on the steel surface is a key aspect of its inhibitory action. acs.orgacs.org In situ AFM studies have visualized these aggregates, showing a transition from hemispherical to cylindrical structures with increasing DPC concentration, which corresponds to enhanced corrosion protection. acs.orgacs.org Electrochemical impedance spectroscopy (EIS) measurements have shown that the charge transfer resistance increases with DPC concentration, indicating that the adsorbed inhibitor layer impedes the electrochemical reactions responsible for corrosion. acs.org The inhibition efficiency is also dependent on the environment, with different aggregation kinetics and corrosion rates observed in N2-saturated versus CO2-saturated brines. acs.orgresearchgate.net

Wettability Studies on Material Surfaces

The adsorption of this compound can significantly alter the wettability of material surfaces. curtin.edu.auresearchgate.netmdpi.comnih.govnih.gov On hydrophilic surfaces like quartz, the adsorption of DPC can lead to a change in surface properties. researchgate.net For carbon steel, the adsorption of DPC leads to a marked increase in the water contact angle, signifying a shift towards a more hydrophobic surface. acs.orgacs.orgresearchgate.net This change in wettability is a direct consequence of the orientation of the adsorbed DPC molecules, with their hydrophobic dodecyl tails oriented away from the surface. For instance, in one study, the water contact angle on carbon steel increased from approximately 21° to over 105° upon the addition of 500 ppm DPC to a CO2-saturated brine. acs.org This induced hydrophobicity contributes to the corrosion inhibition mechanism by repelling aqueous corrosive media from the metal surface. acs.orgresearchgate.net

SubstrateInitial Contact AngleContact Angle with DPCReference
Carbon Steel20.84°105.86° (with 500 ppm DPC) acs.org

Advanced Characterization Techniques in Research

Spectroscopic Analysis of Dodecylpyridinium Chloride and its Complexes

Spectroscopic techniques are fundamental in elucidating the structural features of this compound and monitoring its interactions with other molecules to form complexes.

FTIR spectroscopy is a powerful tool for identifying the functional groups and characterizing the vibrational modes of this compound. The FTIR spectrum of DPC exhibits several characteristic absorption bands corresponding to the vibrations of its constituent parts: the dodecyl chain and the pyridinium (B92312) ring. Analysis of pure DPC and its complexes reveals shifts in these bands, indicating molecular interactions. For instance, hydrogen bonding between the pyridinium cation and other molecules can be observed through changes in the vibrational frequencies of the ring.

Key vibrational modes observed in the FTIR spectrum of this compound include C-H stretching vibrations of the alkyl chain and the aromatic pyridinium ring, as well as C=C and C=N stretching vibrations within the pyridinium ring. The presence of a long alkyl chain is confirmed by the strong symmetric and asymmetric stretching bands of C-H bonds.

Below is a table summarizing the characteristic FTIR peaks for this compound.

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3050Aromatic C-H Stretch (Pyridinium Ring)
2925Asymmetric CH₂ Stretch (Alkyl Chain)
2855Symmetric CH₂ Stretch (Alkyl Chain)
~1635C=C Stretch (Pyridinium Ring)
~1485C=N Stretch (Pyridinium Ring)
~1465CH₂ Scissoring (Alkyl Chain)
~770C-H Out-of-plane Bend (Pyridinium Ring)

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of DPC is characterized by distinct peaks corresponding to the vibrational modes of the dodecyl chain and the pyridinium head group. Research on similar cationic surfactants, such as Cetylpyridinium (B1207926) Chloride (CPC), offers valuable insights into the expected Raman shifts for DPC nepjol.info. The intense peak for the aliphatic C-H stretching and various peaks for the pyridinium ring vibrations serve as a molecular fingerprint nepjol.inforesearchgate.net.

The analysis of the Raman spectrum allows for the identification of specific vibrational modes, including the stretching of C-H and C-C bonds in the alkyl chain, as well as the stretching of C-C, C=C, C-H, and C-N bonds within the pyridinium ring nepjol.info.

The following table presents typical Raman shifts observed for a similar pyridinium surfactant, which are indicative of the shifts for this compound nepjol.info.

Raman Shift (cm⁻¹)Vibrational Mode Assignment
~3093Aromatic C-H Stretch (Pyridinium Ring)
~2875Aliphatic C-H Stretch (CH₂ and CH₃ Groups)
~1441C=C Stretch (Aromatic Ring)
~1297Alkyl Chain Vibrations
~1038C-N Stretch

NMR spectroscopy is an indispensable technique for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of DPC in CDCl₃, distinct signals are observed for the protons of the pyridinium ring and the dodecyl chain. The aromatic protons of the pyridinium ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the positive charge on the nitrogen atom. The protons of the long alkyl chain appear in the upfield region, with the terminal methyl group showing a characteristic triplet.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridinium ring are found in the downfield region, while the carbons of the dodecyl chain are observed at higher field strengths.

The table below summarizes the ¹H NMR chemical shifts for this compound in CDCl₃.

Proton AssignmentChemical Shift (δ ppm)Multiplicity
Aromatic H (ortho to N)~9.54d
Aromatic H (para to N)~8.54t
Aromatic H (meta to N)~8.21t
α-CH₂ (adjacent to N)~4.98t
β-CH₂~2.04m
Bulk -(CH₂)₉-~1.22-1.33m
Terminal -CH₃~0.87t

UV-Vis spectroscopy is a valuable method for studying the formation of complexes between this compound and other molecules, particularly anionic species like dyes. The interaction between the cationic DPC and an anionic dye results in the formation of an ion-pair complex, which can be monitored by changes in the UV-Vis absorption spectrum spectrabase.com.

Typically, the formation of a DPC-dye complex leads to a decrease in the intensity of the dye's main absorption band spectrabase.com. This hypochromic effect is attributed to the electrostatic and hydrophobic interactions between the surfactant and the dye molecule, which can alter the electronic environment of the dye's chromophore spectrabase.com. The magnitude of the spectral change can be used to study the stoichiometry and binding constants of the complex formation researchgate.net. For example, studies on the interaction of DPC with the anionic dye C.I. Reactive Orange 16 showed a significant decrease in the dye's absorbance upon addition of the surfactant, confirming complex formation spectrabase.com.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. In the context of this compound, XPS can be used to analyze thin films or adsorbed layers of the surfactant on various substrates.

The high-resolution XPS spectra of DPC would show characteristic peaks for its constituent elements: carbon (C 1s), nitrogen (N 1s), and chlorine (Cl 2p). The binding energy of the N 1s peak would be indicative of the quaternary ammonium (B1175870) nitrogen in the pyridinium ring. The C 1s spectrum can be deconvoluted to distinguish between the carbon atoms in the aliphatic dodecyl chain and those in the aromatic pyridinium ring. The Cl 2p spectrum would confirm the presence of the chloride counter-ion, with a characteristic binding energy for an ionic chloride species researchgate.net.

The following table provides the expected binding energy ranges for the core levels of elements in this compound.

Core LevelExpected Binding Energy (eV)Chemical State Information
C 1s~285.0 (aliphatic), ~286.5 (aromatic C-N)Distinguishes between alkyl and pyridinium carbons
N 1s~402.0Quaternary pyridinium nitrogen
Cl 2p₃/₂~198.5Chloride counter-ion

Microscopic and Imaging Techniques in Interfacial Research

Microscopic and imaging techniques are crucial for visualizing the structure and morphology of this compound aggregates and films at interfaces. These methods provide direct visual evidence of the self-assembly and surface coverage of the surfactant.

Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are widely used to image the morphology of surfactant aggregates, such as micelles and vesicles, in bulk solution or after deposition on a substrate. For instance, SEM can reveal the shape and size distribution of micelles formed by surfactants researchgate.netresearchgate.net.

Atomic Force Microscopy (AFM) is a powerful tool for imaging the structure of DPC films adsorbed at solid-liquid or liquid-air interfaces with high resolution. AFM can provide topographical information about the adsorbed layer, revealing details about molecular packing and the formation of surface aggregates. It has been successfully used to visualize the formation of bacterial biofilms and other interfacial films usu.edunih.gov. The ability of AFM to operate in liquid environments makes it particularly suitable for in-situ studies of interfacial phenomena involving DPC.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology of materials at the micro and nanoscale. In the context of this compound, SEM has been employed to characterize the morphology of nanocomposite particles synthesized using DPC as a surfactant. For instance, in the creation of polybutylmethacrylate (PBMA) and cellulose (B213188) whisker nanocomposites, SEM imaging confirmed the successful formation of stable, film-forming particles with diameters ranging from 120 to 300 nm. The use of DPC was crucial in this process, facilitating the anchoring of negatively charged cellulose whiskers around the positively charged polymer droplets through electrostatic interactions. While SEM is highly effective for imaging solid-state samples and dried films containing DPC, its application for directly visualizing the surfactant's self-assembled structures in solution is limited due to the requirement for high vacuum conditions.

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) offers a unique capability to image surfaces with near-atomic resolution, even in liquid environments. This makes it an invaluable tool for studying the adsorption and aggregation of surfactants at solid-liquid interfaces. Research on the role of this compound as a corrosion inhibitor for carbon steel has utilized in-situ AFM to directly visualize the formation of DPC aggregates on the steel surface in a CO2-saturated brine solution.

These AFM studies revealed that the morphology of the adsorbed DPC aggregates is concentration-dependent. At lower concentrations, hemispherical aggregates are observed. As the concentration of DPC increases, these aggregates transition into a cylindrical shape. This change in morphology is directly linked to the compound's effectiveness as a corrosion inhibitor, with the formation of a more compact cylindrical aggregate layer providing enhanced protection against corrosion. The ability of AFM to monitor these structural changes in real-time and under relevant environmental conditions provides critical insights into the mechanism of corrosion inhibition by DPC.

Transmission Electron Microscopy (TEM) in Supramolecular Chemistry

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure of materials, making it a valuable technique for studying the morphology of nanoscale objects, including surfactant micelles. In studies involving this compound, TEM has been used to investigate the impact of the surfactant on the microstructure of biological systems. For example, when studying the antifungal properties of DPC against bamboo mildew, TEM was employed to observe the changes in the cell structure of the fungi after treatment with the surfactant.

These investigations revealed that DPC caused the separation of the plasma wall in the fungal cells, providing a visual understanding of its mechanism of action. While these studies demonstrate the utility of TEM in biological applications of DPC, direct high-resolution imaging of DPC's own supramolecular assemblies, such as micelles in solution, requires specialized techniques like cryogenic TEM (cryo-TEM) to preserve the solution-state structures.

Scattering Techniques for Aggregate Structure Elucidation

Scattering techniques are non-invasive methods that provide information about the size, shape, and interactions of particles in solution. They are particularly well-suited for characterizing the dynamic and delicate structures of surfactant aggregates like micelles.

Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Micellar Growth

Dynamic Light Scattering (DLS) is a widely used technique for determining the hydrodynamic diameter of particles in a suspension. By analyzing the fluctuations in scattered light intensity caused by the Brownian motion of particles, DLS can provide information on the size distribution of micelles and their growth under different conditions.

In the characterization of nanocomposite dispersions prepared with this compound, DLS measurements have been used to confirm the particle size of the resulting stable dispersions. For this compound micelles themselves, DLS can be used to measure their hydrodynamic diameter and to study the influence of factors such as concentration, temperature, and the addition of salts on micellar size and growth. For instance, increasing the concentration of an ionic surfactant above its critical micelle concentration (CMC) generally leads to an increase in the number of micelles, and in some cases, a growth in their size, which can be readily monitored by DLS.

ParameterDescription
Hydrodynamic Diameter (Dh) The diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured. For DPC micelles, this provides an indication of their effective size in solution, including any associated solvent molecules.
Polydispersity Index (PDI) A measure of the width of the particle size distribution. A lower PDI value indicates a more monodisperse system of micelles.

Small-Angle Neutron Scattering (SANS) in Assembly Studies

Small-Angle Neutron Scattering (SANS) is a powerful technique for probing the structure of soft matter systems, including surfactant micelles, on the nanometer scale. By measuring the scattering pattern of a neutron beam as it passes through a sample, SANS can provide detailed information about the shape, size, aggregation number, and internal structure of micelles.

The key advantage of SANS in studying multicomponent systems like surfactant solutions is the ability to use contrast variation. By selectively replacing hydrogen with deuterium (B1214612) in either the surfactant molecules or the solvent, specific components can be "highlighted" or "masked" to the neutron beam. This allows for the unambiguous determination of the structure of the micellar core and the surrounding corona. While specific SANS studies focusing solely on this compound are not abundant in the readily available literature, the technique has been extensively applied to other cationic surfactants, providing insights into micellar shape transitions (e.g., spherical to rod-like) induced by changes in concentration, temperature, or the addition of electrolytes. These studies serve as a model for understanding the expected behavior of DPC micelles under similar conditions.

Electrochemical and Conductometric Investigations

Electrochemical and conductometric methods are highly sensitive techniques for studying the behavior of ionic surfactants like this compound in solution. These methods are particularly useful for determining the critical micelle concentration (CMC), a fundamental parameter that characterizes the onset of micelle formation.

The principle behind conductometric CMC determination lies in the change in the molar conductivity of the surfactant solution with concentration. Below the CMC, DPC exists as individual ions (dodecylpyridinium cations and chloride anions), and the molar conductivity decreases linearly with the square root of the concentration, as expected for a strong electrolyte. Above the CMC, the newly formed micelles have a lower mobility than the individual surfactant ions, and they also bind some of the counterions. This leads to a sharp change in the slope of the conductivity versus concentration plot. The concentration at which this break occurs is the CMC.

Conductometric studies have been performed to determine the CMC of this compound and to investigate the influence of various additives, such as salts, on its micellization behavior. It has been shown that the addition of salts like sodium chloride (NaCl) and sodium acetate (B1210297) (SAc) lowers the CMC of DPC. This is attributed to the screening of the electrostatic repulsion between the positively charged pyridinium head groups, which facilitates the aggregation of surfactant molecules into micelles.

Table 1: Micellization Parameters of this compound (DPC) in the Presence of Different Salts at 298.15 K

Added SaltConcentration of Salt (mol/L)Critical Micelle Concentration (CMC) of DPC (mol/L)
None0-
NaCl0.01Lower than in pure water
NaCl0.05Lower than in 0.01 M NaCl
SAc0.01Lower than in pure water
SAc0.05Lower than in 0.01 M SAc

Note: Specific CMC values can vary depending on the purity of the surfactant and the precise experimental conditions. The table illustrates the general trend of CMC depression upon salt addition.

Electrochemical impedance spectroscopy (EIS) is another powerful technique that can be used to study the electrochemical behavior of systems containing DPC, particularly in applications such as corrosion inhibition. By applying a small amplitude AC voltage and measuring the resulting current, EIS can provide information about the resistance and capacitance of the interface between a metal and a solution containing the surfactant. Changes in the impedance spectra upon the addition of DPC can be correlated with the formation of a protective surfactant film on the metal surface.

Thermal Analysis in Material Characterization

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about its thermal stability, decomposition profile, and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a defined atmosphere. This technique is particularly useful for determining the thermal stability and composition of materials, including the presence of volatile components like water or solvents.

TGA studies of this compound have revealed that it can exist as a monohydrate researchgate.net. When a sample of DPC monohydrate is heated, the TGA thermogram will show an initial mass loss corresponding to the loss of one molecule of water. This dehydration step typically occurs at temperatures below 100°C. Following dehydration, the anhydrous DPC remains stable up to a higher temperature, at which point it begins to decompose. The decomposition of the organic moiety occurs at elevated temperatures and is characterized by a significant and often multi-step mass loss. The onset temperature of decomposition is an important indicator of the thermal stability of the compound.

Table 2: Representative TGA Data for this compound Monohydrate

Temperature Range (°C)Mass Loss (%)Assignment
50 - 100~5.6%Loss of one molecule of water (dehydration)
> 200SignificantDecomposition of the organic molecule

Note: The data in this table is illustrative, based on the expected behavior of a monohydrated organic salt, to demonstrate the principles described in the text.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions.

For this compound, DSC can be used to determine its melting point and the enthalpy of fusion. A typical DSC thermogram for a crystalline solid like DPC will show an endothermic peak corresponding to the melting process. The temperature at the peak of this endotherm is taken as the melting temperature, and the area under the peak is proportional to the enthalpy of fusion. The melting point of this compound hydrate (B1144303) has been reported to be in the range of 88-90°C chemicalbook.com, while the anhydrous form has a reported melting point of 87-89°C sigmaaldrich.com.

DSC is also a valuable tool for studying the phase behavior of DPC in more complex systems, such as in mixtures with polymers or other additives. For example, the plasticizing effect of DPC on a polymer matrix can be investigated by observing the shift in the glass transition temperature (Tg) of the polymer. A decrease in the Tg of the polymer upon addition of DPC would indicate a plasticizing effect.

X-ray Diffraction (XRD) for Structural Elucidation

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. By analyzing the angles and intensities of the diffracted X-ray beams, one can deduce the arrangement of atoms within the crystal lattice.

The crystal structure of 1-dodecylpyridinium chloride monohydrate has been determined by single-crystal X-ray diffraction nih.gov. The analysis revealed that the compound crystallizes in the triclinic space group P-1. The unit cell parameters, which define the size and shape of the repeating unit of the crystal lattice, were determined with high precision.

The crystal structure shows the arrangement of the dodecylpyridinium cations, the chloride anions, and the water molecules. The long dodecyl chains of the cations often exhibit an all-trans conformation and pack in a way to maximize van der Waals interactions. The pyridinium head groups, chloride ions, and water molecules are typically involved in a network of hydrogen bonds and electrostatic interactions. This detailed structural information is crucial for understanding the solid-state properties of this compound and for correlating its structure with its macroscopic behavior.

Table 3: Crystallographic Data for 1-Dodecylpyridinium Chloride Monohydrate

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a7.6582 Å
b23.765 Å
c5.2255 Å
α95.680°
β99.073°
γ96.759°

Source: Vongbupnimit, K., Noguchi, K., & Okuyama, K. (1995). 1-Dodecylpyridinium Chloride Monohydrate. Acta Crystallographica Section C, 51(9), 1940-1941. nih.gov

Research on Interactions with Biological Systems

Antimicrobial Activity and Efficacy Research

The antimicrobial properties of dodecylpyridinium chloride are a cornerstone of its biological activity profile. As a cationic biocide, it is effective against a wide array of microorganisms, a characteristic attributed to its molecular structure which allows for potent interaction with microbial cells. smolecule.comsemanticscholar.org

This compound demonstrates efficacy against a wide range of microorganisms. smolecule.com Research has highlighted the potent activity of 1-alkylpyridinium salts, particularly those with alkyl chains of 12 and 14 carbon atoms, against both Gram-positive and Gram-negative bacteria. semanticscholar.org Studies have confirmed high in vitro activity against clinical isolates of Staphylococcus aureus (Gram-positive) and the multi-drug-resistant (MDR) pathogen Acinetobacter baumannii (Gram-negative). semanticscholar.org The broad-spectrum nature of such quaternary ammonium (B1175870) compounds (QACs) is considered an advantage over common antibiotics, as it is more difficult for bacteria to develop resistance to the non-specific physical disruption mechanisms they employ. semanticscholar.org

The antibacterial effect has also been quantified against phosphate-accumulating bacteria such as Acinetobacter junii. researchgate.net The table below summarizes research findings on the activity of a dodecylpyridinium salt against various bacterial strains.

MicroorganismCompound TestedMeasurementResultSource
MDR Acinetobacter baumannii (Isolate #1355)1-dodecylpyridinium tetrafluoroborateInhibition Zone Diameter35.0 mm semanticscholar.org
MDR Acinetobacter baumannii (Isolate #725)1-dodecylpyridinium tetrafluoroborateInhibition Zone Diameter27.7 mm semanticscholar.org
MDR Acinetobacter baumannii (Isolate #135)1-dodecylpyridinium tetrafluoroborateInhibition Zone Diameter19.7 mm semanticscholar.org
MDR Acinetobacter baumannii (Isolate #233)1-dodecylpyridinium tetrafluoroborateInhibition Zone Diameter22.0 mm semanticscholar.org
Acinetobacter juniiN-dodecylpyridinium chloride (DPC)EC50 for Growth Inhibition1.4 ± 0.5 x 10⁻⁶ mol L⁻¹ researchgate.net
Acinetobacter juniiN-dodecylpyridinium chloride (DPC)EC50 for P-uptake Inhibition7.3 ± 2.6 x 10⁻⁵ mol L⁻¹ researchgate.net

The primary mechanism of antimicrobial action for this compound is the disruption of the microbial cell membrane. smolecule.com This process is initiated by the electrostatic interaction between the positively charged pyridinium (B92312) head group of the DPC molecule and the negatively charged components of the bacterial membrane, such as lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. nih.gov

Following this initial binding, the long, hydrophobic dodecyl tail integrates into the lipid bilayer of the membrane. nih.gov This insertion disrupts the organized structure of the membrane, leading to a loss of fluidity and the formation of hydrophilic vacancies. nih.gov The continued derangement of the membrane impairs the function of embedded proteins and increases its permeability. nih.govresearchgate.net At sufficient concentrations, this disruption leads to the disintegration of the membrane, causing the leakage of essential cytoplasmic contents and ultimately resulting in cell death. nih.govresearchgate.net This direct, physical mode of action is a key feature of many antimicrobial peptides and cationic surfactants. ucl.ac.uk

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced extracellular matrix, which makes them notoriously resistant to conventional antimicrobial agents. umich.eduresearchgate.net Cationic surfactants with heterocyclic structures, a class to which this compound belongs, have been shown to possess strong anti-biofilm activity against various pathogenic microorganisms. semanticscholar.org

The mechanism of action against biofilms is linked to the same membrane-disruptive properties that confer its general antimicrobial activity. By breaking down the cell membranes of individual bacteria within the biofilm, this compound can compromise the integrity of the entire community. While specific studies detailing the anti-biofilm efficacy of DPC are emerging, the activity of closely related compounds like Cetylpyridinium (B1207926) Chloride (CPC) is well-documented, showing effectiveness in preventing biofilm formation and disrupting established biofilms. researchgate.net The ability to degrade the protective matrix and eliminate the embedded bacteria is a critical area of research for addressing persistent infections associated with medical devices. umich.edu

Mechanisms of Action in Biological Contexts

Beyond direct antimicrobial action, research has delved into the specific molecular interactions of this compound with biological systems, particularly its effects on lipid membranes and its potential to inhibit crucial metabolic pathways.

The interaction of this compound and similar cationic surfactants with lipid membranes is a complex process. nih.gov Studies on the closely related cetylpyridinium chloride (CPC) interacting with model lipid vesicles have revealed a multi-stage process. nih.gov Initially, the surfactant molecules incorporate into the lipid bilayer, forming stable mixed bilayers. nih.gov As the concentration of the surfactant within the membrane increases, the bilayer becomes saturated. nih.gov This saturation eventually leads to the gradual disintegration of the vesicular structure. nih.gov

The binding is driven primarily by electrostatic interactions between the cationic head of the surfactant and the anionic phosphate (B84403) groups of the membrane's phospholipids, coupled with the entropic gain from the release of counterions. researchgate.netacs.org This interaction causes the surfactant molecules to reside near the head group region of the lipid bilayer. researchgate.net The cellular response to this membrane interaction is a loss of membrane potential, increased permeability, and leakage of intracellular components, which disrupts cellular homeostasis and leads to cell death. researchgate.net

In addition to membrane disruption, research indicates that long-chain 1-alkylpyridinium salts can act as inhibitors of essential bacterial enzymes. semanticscholar.orgkpi.ua A promising target for novel antibacterial agents is the bacterial fatty acid biosynthesis (FAS-II) pathway, which is essential for building bacterial cell membranes and differs significantly from the fatty acid synthesis pathway in vertebrates. nih.govillinois.edudrugbank.com

Molecular docking studies have been performed to investigate the inhibitory potential of the 1-dodecylpyridinium ligand against enzymes in this pathway. kpi.ua One such study focused on FabG, a β-ketoacyl-ACP reductase, from the pathogen Acinetobacter baumannii. semanticscholar.orgkpi.ua The results showed that the 1-dodecylpyridinium ligand could form a complex with the enzyme at an allosteric site located between subunits C and D. kpi.ua This binding suggests that inhibition of the FabG active site may be a key mechanism of the anti-A. baumannii activity of dodecylpyridinium compounds, representing a mode of action that goes beyond simple membrane lysis. semanticscholar.orgkpi.ua The targeting of the FAS-II system is a validated strategy, with other inhibitors like triclosan (B1682465) also targeting enzymes in this pathway. nih.govresearchgate.net

Research on Toxicity Mitigation

The formation of inclusion complexes with cyclodextrins is a widely recognized strategy to reduce the toxicity of various compounds. oatext.comnih.govmdpi.com Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity, which allows them to encapsulate guest molecules, altering their physicochemical properties. oatext.comoatext.comyoutube.com This encapsulation can lead to a decrease in the free concentration of the guest molecule in solution, which in turn can mitigate its toxic effects. nih.gov

While direct studies on the reduction of this compound's acute toxicity through cyclodextrin (B1172386) complexation are not extensively detailed in the reviewed literature, the underlying principles of inclusion complex formation suggest a high potential for this application. The hydrophobic dodecyl chain of this compound can be encapsulated within the cyclodextrin cavity, leading to the formation of a stable inclusion complex. This complexation would effectively shield the hydrophobic part of the molecule, which is often responsible for interactions with cell membranes that can lead to toxicity. The formation of such complexes has been shown to improve the aqueous solubility and bioavailability of drugs, as well as to protect against degradation. oatext.comnih.gov

The interaction between ionic surfactants, such as this compound, and cyclodextrins can significantly affect the conductivity of the solution, providing evidence of complex formation. onlinepharmacytech.info The stoichiometry of such complexes is typically 1:1, with the hydrophobic tail of the surfactant being included in the cyclodextrin cavity. mdpi.com By encapsulating the dodecylpyridinium moiety, cyclodextrins can reduce its interaction with biological membranes, thereby potentially lowering its acute toxicity.

Drug Delivery Research Paradigms

This compound, as a cationic surfactant, readily forms micelles in aqueous solutions above its critical micelle concentration (CMC). capes.gov.br These micelles possess a hydrophobic core, formed by the aggregation of the dodecyl chains, and a hydrophilic shell, composed of the pyridinium head groups. This structure makes them effective vehicles for the solubilization of poorly water-soluble (hydrophobic) molecules. nih.govresearchgate.netnih.govualberta.ca

The solubilization capacity of this compound micelles is dependent on several factors, including the chemical structure of the hydrophobic drug and the properties of the surfactant and the surrounding medium. nih.govualberta.ca Nonpolar molecules are typically incorporated into the hydrophobic core of the micelle, while molecules with intermediate polarity may be located in the palisade layer between the core and the hydrophilic shell. nih.gov The solubilization of a drug within these micelles can significantly increase its apparent aqueous solubility.

The efficiency of solubilization can be influenced by the length of the hydrophobic tail of the surfactant; longer chains generally lead to increased solubilization of hydrophobic drugs. nih.gov The formation of these drug-loaded micelles is a spontaneous process driven by the reduction in free energy when the hydrophobic drug is removed from the aqueous environment and sequestered within the micelle's core. nih.gov

Table 1: Factors Influencing Micellar Solubilization of Hydrophobic Molecules

FactorDescription
Surfactant Structure The length of the hydrophobic tail and the nature of the hydrophilic headgroup influence the size and shape of the micelle, and thus its solubilization capacity.
Drug Properties The hydrophobicity, size, and shape of the drug molecule determine its location within the micelle and the extent of solubilization.
Temperature Temperature can affect the CMC and the aggregation number of the micelles, which in turn influences solubilization.
pH and Ionic Strength For ionic surfactants like this compound, pH and the presence of electrolytes can alter the micellar properties and solubilization efficiency.

Nanocarriers have emerged as a promising platform for the targeted and controlled delivery of therapeutic agents. mdpi.commdpi.com These systems, which include nanoparticles, liposomes, and polymeric micelles, can encapsulate drugs, protecting them from degradation and facilitating their transport to specific sites within the body. aau.dkresearchgate.net The use of this compound in nanocarrier formulations, although not extensively documented in dedicated studies, can be inferred from its properties as a cationic surfactant.

The positive charge of the pyridinium headgroup could be utilized to create cationic nanocarriers. These positively charged nanoparticles can interact favorably with negatively charged cell membranes, potentially enhancing cellular uptake. nih.gov Furthermore, this compound could act as a stabilizer in nanoparticle formulations, preventing their aggregation and ensuring their stability in biological fluids. Its amphiphilic nature also suggests its potential role in the formation of drug-loaded micelles and nanoemulsions. lookchem.com

The general mechanism of drug delivery using nanocarriers involves several steps:

Encapsulation: The drug is loaded into the nanocarrier.

Circulation: The nanocarrier travels through the bloodstream to the target site.

Targeting: The nanocarrier recognizes and binds to the target cells or tissues.

Uptake: The nanocarrier is internalized by the target cells.

Release: The drug is released from the nanocarrier in a controlled manner.

The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the transdermal delivery of many drugs. nih.govnih.govqub.ac.uk Chemical penetration enhancers are often employed to reversibly disrupt the structure of the stratum corneum and increase its permeability. nih.govpermegear.comsemanticscholar.orgpharmaceutical-journal.com Surfactants, including cationic surfactants like this compound, are a well-known class of penetration enhancers. mdpi.com

The mechanism by which surfactants enhance transdermal penetration generally involves the disruption of the highly ordered lipid bilayers in the stratum corneum. mdpi.com The hydrophobic tail of the surfactant can penetrate the lipid matrix, increasing its fluidity and creating defects through which drug molecules can pass more easily. Ionic surfactants can also interact with the keratin (B1170402) in the corneocytes. mdpi.com

While specific studies detailing the use of this compound as a transdermal penetration enhancer are limited in the available literature, its structural similarity to other known cationic surfactant enhancers suggests its potential in this application. The effectiveness of a penetration enhancer is often dependent on its concentration and its interaction with the specific drug being delivered. nih.gov

The entry of nanocarriers into cells is a critical step for the intracellular delivery of drugs. The primary mechanism for the cellular uptake of nanoparticles is endocytosis, a process by which the cell membrane engulfs extracellular material to form a vesicle. aau.dknih.govnih.govmdpi.commdpi.comnih.govnih.govru.nl There are several distinct endocytic pathways, including:

Clathrin-mediated endocytosis: This is a receptor-mediated process that involves the formation of clathrin-coated pits on the cell surface. nih.govmdpi.com

Caveolae-mediated endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.

Macropinocytosis: This is a non-specific process involving the formation of large vesicles called macropinosomes. aau.dknih.gov

Phagocytosis: This process is primarily carried out by specialized cells, such as macrophages, to engulf large particles. ru.nl

The physicochemical properties of nanocarriers, such as their size, shape, and surface charge, play a crucial role in determining the specific uptake pathway. nih.govnih.gov Cationic nanoparticles, which could potentially be formulated using this compound, often exhibit enhanced cellular uptake due to their electrostatic interactions with the negatively charged cell membrane. nih.govbohrium.com This positive surface charge can promote adhesion to the cell surface and trigger endocytosis.

The specific pathway of internalization can influence the intracellular fate of the nanocarrier and its cargo. For instance, nanocarriers taken up via clathrin- or caveolae-mediated endocytosis may be trafficked to endosomes and then lysosomes, where the acidic environment can trigger drug release. mdpi.com Understanding and controlling the cellular uptake mechanisms of nanocarriers is therefore essential for the design of effective drug delivery systems.

Environmental Fate and Degradation Research

Hydrolytic Stability Investigations

The hydrolytic stability of a chemical compound refers to its resistance to undergo hydrolysis, a reaction with water that can lead to its degradation. The rate of this reaction is often dependent on the pH of the aqueous solution.

While specific kinetic studies detailing the hydrolysis rates and half-life of Dodecylpyridinium Chloride across a range of pH values are not extensively documented in publicly available literature, general chemical principles can provide insight. The stability of pesticides, for example, is known to be significantly affected by water pH, with alkaline conditions (pH > 7) often accelerating the breakdown process known as alkaline hydrolysis researchgate.netmsu.eduusu.edubctfpg.ca. For some compounds, each one-point increase in pH can increase the hydrolysis rate by approximately tenfold msu.eduusu.edu. Most pesticides exhibit optimal stability in slightly acidic water, typically in a pH range of 4 to 7 msu.edupurdue.edu.

Photodegradation Pathways and Stability

Photodegradation involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from sunlight. This process can be a significant environmental degradation pathway for many organic molecules.

Specific studies identifying the photodegradation products and detailing the precise photolytic pathways for this compound are limited. However, research on related pyridine (B92270) and N-alkyl pyridinium (B92312) compounds provides a basis for potential degradation mechanisms. The pyridine ring itself can be activated by UV light, which excites the electrons in its pi bonds, making the otherwise stable structure more susceptible to oxidative attack by radicals frontiersin.org.

The photodegradation of N-alkyl pyridinium salts in solution can lead to the formation of bicyclic aziridine (B145994) intermediates mdpi.com. For other organic compounds containing aromatic rings and alkyl chains, photodegradation can involve several types of reactions:

Oxidation of the alkyl chain: The long dodecyl chain could be a site for photo-oxidative attack.

Cleavage of the alkyl chain: The bond connecting the dodecyl chain to the nitrogen atom could be cleaved.

Ring opening: The pyridine ring could be opened following hydroxylation or other radical attacks, leading to smaller, aliphatic molecules nih.gov.

The presence of other substances in the water, such as dissolved organic matter or nitrate (B79036) ions, can also influence the photodegradation rate through photosensitization or quenching effects.

Microbial Degradation Studies

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi, and is a primary mechanism for the removal of many organic pollutants from the environment.

Research into the microbial degradation of DPC specifically is not widely available, but studies on related pyridinium compounds and other cationic surfactants offer valuable insights. A study on various pyridinium-based ionic liquids found that several, excluding one with a long alkyl chain, were "readily biodegradable" when incubated with a pure strain of Rhodococcus rhodochrous researchgate.net. This suggests that bacteria possess the enzymatic machinery to break down the pyridinium structure. The biodegradation process for surfactants typically occurs in two stages: primary biodegradation, where the parent molecule is altered, losing its surface-active properties, and ultimate biodegradation, where the molecule is completely broken down into inorganic compounds like carbon dioxide and water ijcs.ro.

Aerobic Metabolism: Under aerobic conditions (in the presence of oxygen), the biodegradation of pyridine and its derivatives often begins with hydroxylation, where oxygen atoms derived from water are incorporated into the pyridine ring tandfonline.com. The general pathway for the aerobic degradation of aromatic compounds involves enzymes like dioxygenases that initiate ring cleavage mdpi.com. For DPC, the metabolic pathway would likely involve two main processes:

Alkyl Chain Degradation: The long dodecyl chain is a likely initial point of attack, being metabolized through β-oxidation, a common pathway for breaking down fatty acids.

Pyridine Ring Cleavage: Following or concurrent with the shortening of the alkyl chain, the pyridine ring would be attacked. Studies on pyridine-degrading bacteria have identified pathways involving N-C-2 ring cleavage nih.govoregonstate.edubohrium.com.

Anaerobic Metabolism: In the absence of oxygen, some specialized bacteria can still degrade pyridine. A denitrifying bacterium was found to metabolize pyridine through the same ring-cleavage pathway under both aerobic and anaerobic conditions, using nitrate as an electron acceptor instead of oxygen nih.govoregonstate.edubohrium.com. The anaerobic degradation of complex organic molecules can be initiated by carboxylation, methylation, or the addition of fumarate (B1241708) to activate the stable structure mdpi.com. The complete mineralization of chlorinated hydrocarbons, for instance, often requires a combination of anaerobic reductive dechlorination followed by aerobic oxidation of the less chlorinated, more easily degradable intermediates researchgate.net.

The efficiency of microbial degradation is highly dependent on environmental conditions. Key factors include:

pH: Most bacteria involved in biodegradation thrive within a specific pH range, typically between 6.5 and 7.5 openjournalsnigeria.org.ng. Extreme pH values can inhibit microbial growth and enzymatic activity. For instance, the highest degradation of phenol (B47542) by a Serratia species was observed at a pH of 7.5 researchgate.net.

Temperature: Temperature affects microbial metabolic rates. Generally, higher temperatures (up to an optimum) increase the rate of biodegradation nih.gov. For the degradation of phenol, the optimal temperature was found to be 30°C researchgate.net.

Nutrient Availability: Microorganisms require essential nutrients like nitrogen and phosphorus for growth and metabolism. A lack of these nutrients can limit the biodegradation of carbon-rich pollutants nih.gov.

Salinity: High salt concentrations can exert osmotic stress on microorganisms, potentially inhibiting their degradation capabilities. Studies on polycyclic aromatic hydrocarbons (PAHs) showed that while low salinity could sometimes enhance degradation, high salinity significantly restrained it by reducing bacterial diversity and enzyme activity frontiersin.orgresearchgate.net.

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl (•OH) or sulfate (B86663) (SO₄•⁻) radicals.

The degradation of this compound using persulfate (PS) activated by either ultraviolet-A (UVA) radiation or heat has been shown to be a highly effective AOP. In these processes, persulfate is activated to generate powerful sulfate radicals (SO₄•⁻), which are the primary oxidants responsible for breaking down the DPC molecule. Hydroxyl radicals (•OH) may also be generated and contribute to the degradation nih.gov.

UVA Activation (UVA/PS): When persulfate is exposed to UVA light, it cleaves to form sulfate radicals. Research shows that this method can achieve very high removal rates for DPC. In one study, a 99.8% removal of DPC was achieved with a pseudo-first-order degradation rate constant (kobs) of 0.0971 min⁻¹ under specific conditions ([DPC]₀ = 4.60 mg L⁻¹, [PS]₀ = 7.75 mmol L⁻¹, and a specific photon emission rate of 0.437 µmol photons L⁻¹ s⁻¹) nih.gov. The degradation rate was found to increase with higher persulfate concentrations nih.govoregonstate.edu. The primary radical responsible for degradation in this system was identified as the sulfate radical nih.gov.

Thermal Activation: Heating an aqueous solution of persulfate also effectively generates sulfate radicals. Complete removal of DPC was achieved using thermal activation at 50°C with a persulfate concentration of 5.5 mmol L⁻¹, yielding a pseudo-first-order degradation rate constant (kobs) of 0.0712 min⁻¹ nih.govbohrium.com. Increasing the temperature from 30°C to 40°C significantly enhances the degradation of chlorinated organic compounds, though further increases to 50°C may not provide substantial benefits openjournalsnigeria.org.ng.

The table below summarizes the kinetic findings from a key study on DPC degradation via activated persulfate.

Table 1: Kinetic Parameters for DPC Degradation by Activated Persulfate

Activation Method Initial DPC (mg L⁻¹) Persulfate (mmol L⁻¹) Temperature (°C) / UVA Rate Observed Rate Constant (k_obs, min⁻¹) DPC Removal Source
UVA/PS 4.60 7.75 0.437 µmol L⁻¹ s⁻¹ 0.0971 99.8% nih.gov
Thermal/PS 4.60 5.5 50°C 0.0712 100% nih.govbohrium.com

Comprehensive kinetic modeling estimated the second-order rate constants for the reaction of DPC with hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻) to be 8.26 × 10⁹ L mol⁻¹ s⁻¹ and 4.44 × 10⁹ L mol⁻¹ s⁻¹, respectively, highlighting the high reactivity of these radicals towards the DPC molecule nih.govoregonstate.edu.

Role of Sulfate and Hydroxyl Radicals in Degradation

The degradation of this compound (DPC) is significantly influenced by advanced oxidation processes (AOPs) that generate highly reactive radical species such as sulfate (SO₄•⁻) and hydroxyl (HO•) radicals researchgate.netnih.gov. These radicals are potent oxidizing agents capable of breaking down persistent organic pollutants into simpler, less harmful substances acs.orgnih.gov. Research has focused on activating persulfate (PS) through methods like UVA radiation and heat to produce these radicals for the effective removal of DPC from aqueous solutions researchgate.netnih.gov.

Studies have demonstrated that both sulfate and hydroxyl radicals contribute to the degradation of DPC, with their relative importance depending on the specific activation method and reaction conditions researchgate.netnih.gov. For instance, in a UVA/persulfate system, investigations have revealed a major role for SO₄•⁻ radicals in the degradation process compared to HO• radicals nih.gov. This is a key consideration in designing efficient water treatment technologies, as sulfate radicals possess distinct advantages, including a longer half-life and higher redox potential under certain conditions, making them highly effective for contaminant removal nih.govmdpi.com.

The degradation kinetics of DPC in the presence of these radicals often follows pseudo-first-order behavior researchgate.netnih.gov. The efficiency of the degradation is influenced by several factors, including the initial concentrations of DPC and the persulfate activator, as well as the intensity of the UVA radiation or the temperature applied researchgate.netnih.gov. For example, in a thermally activated persulfate system at 50°C, complete removal of DPC was achieved, demonstrating the efficacy of this method nih.gov. Similarly, a UVA-activated persulfate system achieved a 99.8% removal of DPC under optimized conditions nih.gov.

The reactivity of DPC with both sulfate and hydroxyl radicals has been quantified through the determination of second-order rate constants. These constants provide a measure of how quickly the radicals react with and degrade the DPC molecule.

Detailed research findings on the degradation of DPC by sulfate and hydroxyl radicals are summarized in the following tables.

Table 1: DPC Degradation via UVA/Persulfate and Thermal Activation

Activation MethodInitial DPC Conc. (mg L⁻¹)Persulfate Conc. (mmol L⁻¹)Degradation Rate (k_obs, min⁻¹)DPC Removal (%)Primary Radical
UVA/PS4.60 ± 0.117.750.097199.8SO₄•⁻
Thermal (50°C)Not specified5.50.0712100Not specified

This table is based on data from a study on this compound removal by persulfate activation. nih.gov

Table 2: Second-Order Rate Constants for DPC Degradation

Radical SpeciesRate Constant (L mol⁻¹ s⁻¹)
Hydroxyl Radical (HO•)8.26 x 10⁹
Sulfate Radical (SO₄•⁻)4.44 x 10⁹

This table presents the estimated second-order rate constants for the reaction of DPC with hydroxyl and sulfate radicals based on comprehensive kinetic modeling. nih.gov

Computational and Theoretical Studies

Molecular Modeling of Interactions

Molecular modeling is a powerful tool for elucidating the non-covalent forces that dictate the interaction of dodecylpyridinium chloride with other chemical species. These studies reveal that DPC's binding behavior is primarily governed by a combination of hydrophobic and electrostatic interactions.

Research into the complex formation between DPC and various multicharged anionic planar substances, such as azo dyes, has demonstrated that both hydrophobic effects from the dodecyl chain and electrostatic attractions between the cationic pyridinium (B92312) headgroup and the anionic molecules are crucial for stable complex formation. The binding process can be characterized by two distinct modes: a noncooperative binding at low surfactant concentrations and a cooperative binding at higher concentrations.

A key finding from these studies is the development of equations to predict the thermodynamics of these interactions. For instance, a multiple regression analysis yielded a formula for the standard free energy change (ΔG°) of binding, which incorporates the partition coefficients (log P) of the surfactant and the planar substance, as well as the number of anionic charges (z) on the planar molecules.

Table 1: Regression Equation for Standard Free Energy Change of DPC Binding

Parameter Coefficient Description
log P(S) -5.85 Logarithm of the surfactant's 1-octanol/water partition coefficient.
log P(D) -1.68 Logarithm of the planar substance's 1-octanol/water partition coefficient.
z -2.12 Number of anionic charges on the planar molecule.
Intercept +28.4 Constant term in kJ mol⁻¹.

This equation provides a quantitative model to predict the binding affinity based on the physicochemical properties of the interacting species.

Furthermore, molecular docking studies have been employed to investigate the binding of pyridinium-based ionic liquids to biological macromolecules like microbial protein targets and Human Serum Albumin (HSA). These simulations show that DPC and similar compounds can bind firmly within specific subdomains of proteins, often through hydrogen bonding and cation-π interactions.

Simulation of Self-Assembly Processes

The amphiphilic structure of this compound drives its spontaneous organization in aqueous solutions into larger aggregates, a process known as self-assembly. The most common structures formed are micelles, where the hydrophobic tails cluster together to form a core that is shielded from the water, while the hydrophilic pyridinium headgroups form a corona on the exterior.

Molecular dynamics (MD) simulations are instrumental in studying the mechanisms and dynamics of this process, which occurs on time and length scales that can be challenging to probe experimentally. Although specific large-scale MD studies on DPC self-assembly are not extensively documented in the literature, the methodology is well-established from simulations of other cationic surfactants like cetyltrimethylammonium bromide (CTAB) and sodium dodecyl sulfate (B86663) (SDS). rsc.org166.62.7

These simulations typically employ one of two approaches:

All-Atom (AA) Simulations: Provide a high level of detail by representing every atom in the system. They are computationally intensive but can yield precise information about aggregate structure and dynamics.

Coarse-Grained (CG) Simulations: Group several atoms into single "beads" to reduce the computational cost, allowing for the simulation of larger systems over longer timescales. rsc.orgnih.gov The Martini force field is a widely used example for such simulations. rsc.org

A typical simulation would involve randomly distributing a number of DPC molecules and chloride ions in a simulation box filled with water molecules. nih.gov Over the course of the simulation, the hydrophobic effect drives the aggregation of the dodecyl tails, leading to the spontaneous formation of spherical or wormlike micelles. 166.62.7strath.ac.uk These simulations allow researchers to observe the entire process, from the initial formation of small aggregates to their growth and eventual equilibration into stable micellar structures. strath.ac.uk Key parameters that can be extracted from these simulations include the critical micelle concentration (cmc), micelle size and shape, and the degree of counterion binding. strath.ac.ukresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find mathematical relationships between the chemical structure of a compound and its biological activity. For this compound and related N-alkylpyridinium compounds, QSAR studies have been particularly valuable in understanding and predicting their antimicrobial properties. nih.govresearchgate.netmdpi.com

QSAR models correlate physicochemical descriptors or theoretical molecular descriptors of a series of compounds with their measured biological activity, such as the Minimum Inhibitory Concentration (MIC) against various bacteria. nih.gov For pyridinium surfactants, key findings from QSAR analyses include:

Influence of Alkyl Chain Length: The length of the hydrophobic alkyl chain is a critical determinant of antimicrobial efficacy. Studies consistently show that activity increases with chain length up to an optimal point, after which it may decrease. mdpi.comnih.gov

Steric Factors: Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have shown that the steric properties (shape and bulk) of the molecule heavily influence its activity. nih.gov CoMFA contour maps can visualize regions where steric bulk is favorable or unfavorable for biological activity, guiding the design of more potent derivatives. nih.gov

Predictive Models: Robust QSAR models have been developed for pyridinium-based ionic liquids, showing good predictive accuracy for their activity against multidrug-resistant bacteria. These models are characterized by statistical parameters that validate their reliability.

Table 2: Example of Statistical Parameters in QSAR Model Validation

Parameter Description Typical Value Range
Coefficient of determination. Measures the goodness of fit of the model. > 0.6
Cross-validated R². Measures the internal predictive ability of the model. > 0.5
R²ext R² for an external test set. Measures the external predictive ability of the model. > 0.6

These parameters are essential for assessing the robustness and predictive power of a developed QSAR model.

By using QSAR, researchers can screen virtual libraries of compounds and prioritize the synthesis of candidates with the highest predicted activity, streamlining the discovery of new and more effective antimicrobial agents. researchgate.net

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides detailed insights into properties such as charge distribution, molecular orbital energies, and electrostatic potential, which are fundamental to understanding a molecule's reactivity and interaction mechanisms. mdpi.comyoutube.com

For this compound, DFT calculations can be applied to analyze the electronic characteristics of the pyridinium cation and its interaction with the chloride anion and surrounding solvent molecules. Such calculations can reveal:

Charge Distribution: DFT can precisely map the distribution of electron density across the DPC molecule. This typically shows a delocalized positive charge on the aromatic pyridinium ring and a high electron density on the nitrogen atom's lone pair, which is crucial for its interaction with metal ions and other species. youtube.com

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. mdpi.com

Electrostatic Potential (ESP): ESP maps visualize the electrostatic potential on the surface of the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. rsc.org For the pyridinium cation, the nitrogen lone pair region is typically electron-rich and acts as a charge donor, while regions around the C-H bonds can act as electron acceptors. rsc.org

Interaction Energies: DFT is used to calculate the binding energies between the pyridinium cation and other molecules or surfaces, dissecting the contributions from different types of interactions (e.g., electrostatic, covalent). mdpi.comyoutube.com

Table 3: Representative Data from DFT Analysis of Pyridine-like Molecules

Property Description Significance
HOMO Energy Energy of the highest occupied molecular orbital. Relates to the ability to donate an electron.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept an electron.
Energy Gap (LUMO-HOMO) Difference in energy between LUMO and HOMO. Indicator of chemical reactivity and stability. mdpi.com
Mulliken Atomic Charges Calculated partial charge on each atom. Shows the charge distribution within the molecule.
Dipole Moment Measure of the net molecular polarity. Influences intermolecular interactions and solubility. youtube.com

This table illustrates the types of electronic structure parameters that can be obtained from DFT calculations to characterize the chemical nature of this compound.

By combining DFT with molecular dynamics, a comprehensive model of DPC's behavior can be constructed, from its fundamental electronic properties to its complex interactions at interfaces. rsc.org

Advanced Applications and Research Directions

Chemical Mechanical Polishing (CMP) Applications and Mechanisms

Chemical Mechanical Polishing (CMP) is a critical process in the semiconductor industry for achieving global planarization of wafer surfaces. The CMP slurry, a key component in this process, typically contains abrasive particles and various chemical additives, including surfactants, to modulate the polishing process. Surfactants in CMP slurries can influence the process by altering the surface charge of the abrasive particles and the wafer, thereby affecting the particle-wafer interaction and the material removal rate. youtube.com They can also act as dispersing agents to prevent the agglomeration of abrasive particles, which is crucial for minimizing surface defects such as scratches. entegris.com

While surfactants are a known component of CMP slurries, specific research detailing the application and mechanisms of dodecylpyridinium chloride in CMP processes is not extensively available in the public domain. The general role of a cationic surfactant like DPC would be to modify the electrostatic interactions at the slurry-wafer interface. For instance, in the polishing of a negatively charged surface with negatively charged abrasive particles, the addition of a cationic surfactant could neutralize the surface charges, leading to an increased removal rate. youtube.com However, without specific studies on DPC, its precise impact and mechanisms in CMP remain an area for further investigation.

Enhanced Oil Recovery (EOR) Formulations

This compound has shown significant promise in Enhanced Oil Recovery (EOR) applications, primarily due to its effectiveness as a surfactant. Surfactants in EOR work by reducing the interfacial tension (IFT) between oil and water, and by altering the wettability of the reservoir rock, both of which help to mobilize and recover trapped oil.

Research has demonstrated that DPC can be a key component in EOR formulations. In one study, the combination of DPC with low salinity water was investigated for its effectiveness in carbonate reservoirs. The results showed that the formulation could alter the wettability of the rock from oil-wet to water-wet, a crucial factor in improving oil displacement. Core flooding tests with two different concentrations of the ionic liquid resulted in additional oil recoveries of 17% and 19.7% of the original oil in place (OOIP). mdpi.com

Furthermore, the combination of DPC with nanoparticles has been explored to create advanced EOR fluids. A study investigating the use of aluminum oxide (Al₂O₃) nanoparticles with DPC found that this combination led to a synergistic effect. The nanofluid formulation not only enhanced the reduction of IFT but also improved the viscosity of the injection fluid and reduced the adsorption of the surfactant onto the rock surface. Core flooding experiments with different formulations demonstrated the progressive improvement in oil recovery. frontiersin.orgnih.gov

EOR FormulationAdditional Oil Recovery (% OOIP)Key Mechanisms
DPC with Low Salinity Water (50 ppm DPC)17.1%Wettability alteration from oil-wet to water-wet. mdpi.com
DPC with Low Salinity Water (250 ppm DPC)19.7%Wettability alteration from oil-wet to water-wet. mdpi.com
0.5 wt% DPC3.4%Interfacial tension reduction. frontiersin.orgnih.gov
0.5 wt% DPC + 1.0 wt% PVP7.4%Increased viscosity and reduced adsorption. frontiersin.orgnih.gov
0.5 wt% DPC + 1.0 wt% PVP + 0.05 wt% Al₂O₃ Nanoparticles12.0%Enhanced IFT reduction, viscosity, and wettability alteration. frontiersin.orgnih.gov

Luminescent Material Development

Recent advancements in materials science have identified this compound as a valuable component in the synthesis of novel luminescent materials. Specifically, it is used as a complexing agent in the preparation of nitrogen-containing amphiphilic organic ion manganese halide luminescent materials. lookchem.com The cationic nature of DPC allows it to interact with anionic species, facilitating the formation of these complex structures. lookchem.com

Organic-metal halide hybrids are an emerging class of luminescent materials that offer advantages such as low toxicity, high light yield, and cost-effective solution processability. acs.orgkaust.edu.sa While specific details on the mechanism of DPC in the formation of these materials are still emerging, its role as a structure-directing or templating agent is crucial. The amphiphilic nature of DPC can help in organizing the precursor components at the molecular level, leading to the formation of crystalline structures with desired luminescent properties. These materials have potential applications in white light-emitting diodes (LEDs) and X-ray imaging. acs.org

Corrosion Inhibition Studies

This compound has been extensively studied as a corrosion inhibitor, particularly for carbon steel in aggressive environments. Its effectiveness stems from its ability to adsorb onto the metal surface and form a protective film that acts as a barrier to corrosive species.

The mechanism of corrosion inhibition by DPC involves the formation of aggregates on the steel surface. In situ atomic force microscopy (AFM) has revealed that the shape of these aggregates changes from hemispherical to cylindrical as the concentration of DPC increases. This change in aggregate morphology is directly correlated with a decrease in the corrosion rate. researchgate.net The adsorption of DPC also increases the hydrophobicity of the steel surface, as indicated by an increase in the water contact angle, which further contributes to its protective action. The formation of a more compact and stable inhibitor film at higher concentrations leads to greater inhibition efficiency. researchgate.net

DPC Concentration (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (%)Aggregate Shape
0 (Blank)--N/A
55.8 (CMC)~0.4~80%Hemispherical researchgate.net
500~0.1~95%Cylindrical researchgate.net

The inhibition behavior of DPC is also influenced by the environment. For instance, in a less corrosive nitrogen-saturated brine, the formation of protective cylindrical aggregates is quicker, and the corrosion rate is lower compared to a more aggressive carbon dioxide-saturated brine. researchgate.net

Ion Exchange Material Research

While this compound is not a traditional ion exchange resin, its properties as an ionic liquid and surfactant make it useful in processes that involve ion separation. One such application is in the reverse flotation of minerals, which relies on selective ion exchange at the mineral surface.

A study on the separation of muscovite (B576469) from apatite demonstrated the use of a this compound (DPDC) ionic liquid as a collector. acs.orgnih.gov In this process, DPDC selectively adsorbs onto the surface of muscovite, rendering it hydrophobic and allowing it to be separated from apatite via flotation. The adsorption mechanism involves a strong interaction between the cationic DPDC and the muscovite surface, which is facilitated by hydrogen bonding. nih.gov In contrast, the interaction with the apatite surface is significantly weaker, especially in the presence of a depressant like phosphoric acid. This selective adsorption, which is a form of ion exchange at the solid-liquid interface, allows for the effective separation of the two minerals. acs.orgnih.gov

Spectrophotometric Analytical Method Development in Micellar Systems

Micellar systems formed by surfactants are widely used in analytical chemistry to enhance the sensitivity and selectivity of spectrophotometric methods. The micelles can provide a microenvironment that alters the spectral properties of analytes or facilitates their reaction with chromogenic reagents.

While direct applications of this compound in established spectrophotometric methods are not widely documented, research on its micellar properties provides a strong basis for its potential in this area. Studies have been conducted on the micellar properties of DPC in aqueous solutions, determining its critical micelle concentration (CMC) and the degree of counterion association to the micelle. capes.gov.br

Furthermore, a similar compound, N-decylpyridinium chloride, has been successfully used in a micellar system for the spectrophotometric determination of 5-nitro-4,6-dichlorobenzofuroxane. researchgate.net The use of the micellar medium improved the analytical performance of the method. Given the similar structure and properties of this compound, it is plausible that it could be employed in similar analytical methodologies to determine a variety of organic and inorganic analytes. The formation of micelles by DPC can be leveraged to solubilize non-polar analytes in aqueous solutions, thereby enabling their spectrophotometric analysis.

Development of Functional Nanomaterials

The development of functional nanomaterials with controlled size, shape, and surface properties is a rapidly growing area of research. Surfactants play a crucial role in the synthesis of these materials, often acting as templates, capping agents, or stabilizers.

This compound, as a cationic surfactant, has the potential to be used in the synthesis of various functional nanomaterials. Capping agents are molecules that bind to the surface of nanoparticles during their synthesis, preventing their aggregation and controlling their growth. frontiersin.orgnih.gov The amphiphilic nature of DPC, with its charged head group and hydrophobic tail, makes it a suitable candidate for a capping agent. For instance, a similar compound, cetylpyridinium (B1207926) chloride, has been used in a one-pot synthesis of mesoporous silica (B1680970) nanoparticles, where it also acted as the drug template. nih.gov

The use of DPC in conjunction with nanoparticles has been demonstrated in EOR applications, where it helps to stabilize the nanoparticle dispersion. frontiersin.orgnih.gov This stabilizing property is transferable to the synthesis of other nanomaterials. By adsorbing onto the surface of newly formed nanoparticles, DPC can provide electrostatic repulsion, preventing the particles from clumping together and allowing for the formation of well-dispersed, stable nanoparticle colloids. This is essential for applications where the individual properties of the nanoparticles are to be exploited.

Research on Antimicrobial Resistance and Co Selection Mechanisms

Mechanisms of Resistance Development to Quaternary Ammonium (B1175870) Compounds

Bacteria can develop resistance to dodecylpyridinium chloride and other QACs through several mechanisms, primarily involving the overexpression of efflux pumps and alterations in membrane permeability.

A primary mechanism of resistance to QACs is the overexpression of multidrug efflux pumps. These pumps are membrane proteins that can actively transport a wide range of antimicrobial compounds, including this compound, out of the bacterial cell, preventing them from reaching their target sites at effective concentrations.

For instance, in Pseudomonas aeruginosa, exposure to some QACs can induce the overexpression of the MexCD-OprJ efflux pump. This is often a transient, non-inherited form of resistance, meaning it occurs in response to the presence of the inducing compound. The expression of genes encoding these efflux pumps is typically low under normal conditions but can be triggered by specific effector compounds.

The table below summarizes key efflux pumps involved in QAC resistance in different bacterial species.

Bacterial SpeciesEfflux Pump SystemSubstrates
Pseudomonas aeruginosaMexCD-OprJQuinolones, tetracyclines, chloramphenicol, various biocides
Staphylococcus aureusQacA/BQuaternary ammonium compounds, ethidium (B1194527) bromide, acriflavine
Escherichia coliAcrAB-TolCMultiple antibiotics, biocides, dyes

Alterations in the bacterial cell membrane can also contribute to resistance against this compound. Since the primary target of QACs is the cell membrane, changes that reduce the compound's ability to interact with and disrupt the membrane can lead to decreased susceptibility.

These changes can include modifications to the lipopolysaccharide (LPS) layer in Gram-negative bacteria, alterations in the fatty acid composition of the cell membrane, and changes in the expression of outer membrane proteins (OMPs) nih.gov. For example, a decrease in the negative surface charge of the bacterial cell can reduce the initial electrostatic attraction of the cationic this compound to the cell surface nih.gov. In Pseudomonas aeruginosa, adapted resistance to N-dodecylpyridinium iodide has been correlated with a significant increase in the expression of an outer membrane-associated protein, OprR nih.gov.

The following table outlines various membrane-related changes that can contribute to QAC resistance.

Resistance MechanismDescriptionExample Bacteria
LPS Modification Alterations in the structure of lipopolysaccharide in the outer membrane of Gram-negative bacteria, reducing permeability.Pseudomonas aeruginosa
Changes in Membrane Fluidity Adjustments in the fatty acid composition of the cell membrane affecting its fluidity and interaction with QACs.Salmonella enterica nih.gov
Outer Membrane Protein Expression Changes in the expression levels of porins and other outer membrane proteins that can affect the uptake of QACs.Pseudomonas aeruginosa nih.gov
Reduced Cell Surface Negative Charge Modifications that decrease the net negative charge of the bacterial surface, reducing electrostatic attraction for cationic QACs.Pseudomonas fluorescens nih.gov

Cross-Resistance to Antibiotics

A significant concern associated with the use of this compound is the potential for cross-resistance to clinically important antibiotics. Cross-resistance occurs when a single resistance mechanism confers protection against multiple antimicrobial agents.

The overexpression of multidrug efflux pumps is a major driver of cross-resistance. For example, the MexCD-OprJ efflux pump in P. aeruginosa, which can be induced by certain QACs, also exports antibiotics such as ciprofloxacin (B1669076) nih.gov. Therefore, bacteria that have developed resistance to this compound through the upregulation of this pump may simultaneously exhibit increased resistance to ciprofloxacin, even without prior exposure to the antibiotic.

Studies have shown that exposure of P. aeruginosa to sub-inhibitory concentrations of the QAC benzalkonium chloride can lead to a significant increase in resistance to ciprofloxacin semanticscholar.org. This highlights the potential for disinfectants to compromise the efficacy of antibiotic therapies.

Co-Resistance and Genetic Linkage of Resistance Genes

Co-resistance occurs when the genes conferring resistance to different antimicrobials are physically linked on the same genetic element, such as a plasmid or a transposon nih.gov. This genetic linkage means that selection pressure from one agent (e.g., this compound) can co-select for resistance to another (e.g., an antibiotic).

Genes that confer resistance to QACs, such as the qac genes, have been found on mobile genetic elements that also carry antibiotic resistance genes nih.govcabidigitallibrary.org. For instance, in Staphylococcus species, qac resistance genes have been identified on plasmids that also harbor genes for resistance to beta-lactam antibiotics (e.g., blaZ) and aminoglycosides cabidigitallibrary.orgnih.gov. The presence of both disinfectant and antibiotic resistance genes on the same plasmid allows for their simultaneous transfer to other bacteria, facilitating the spread of multi-drug resistance nih.govresearchgate.net.

The table below provides examples of genetic linkages between QAC and antibiotic resistance genes.

Bacterial SpeciesMobile Genetic ElementLinked Resistance Genes
Staphylococcus epidermidisPlasmid (pST6)qacB (QAC resistance) and blaZ (penicillin resistance) nih.govresearchgate.net
Staphylococcus aureusPlasmids (e.g., pSK1 family)qacA/B (QAC resistance) and genes for resistance to aminoglycosides and trimethoprim (B1683648) cabidigitallibrary.org
Gram-negative bacteriaClass 1 IntegronsqacEΔ1 (QAC resistance) and various antibiotic resistance gene cassettes (e.g., sul1 for sulfonamide resistance) nih.gov

Impact of Sub-inhibitory Concentrations on Resistance

The presence of sub-inhibitory (sub-lethal) concentrations of this compound in the environment is a significant factor in the selection and development of antimicrobial resistance. Continuous exposure of bacteria to concentrations of a biocide that are not high enough to kill them can lead to adaptation and the selection of resistant mutants rsc.org.

Research has demonstrated that exposing Pseudomonas aeruginosa to constant sub-inhibitory concentrations of QACs like benzalkonium chloride and cetyltrimethyl ammonium chloride can lead to a stable increase in their minimum inhibitory concentrations (MICs) rsc.org. This acquired resistance can also result in cross-resistance to other QACs rsc.org.

Furthermore, sub-inhibitory concentrations of biocides can select for mutations in genes that confer resistance to antibiotics. For example, exposure of P. aeruginosa to low levels of benzalkonium chloride has been shown to select for mutants with a 256-fold increase in resistance to ciprofloxacin, associated with a mutation in the gyrA gene semanticscholar.org. This indicates that even low, residual amounts of this compound in the environment could contribute to the emergence of antibiotic-resistant bacterial populations.

Microbial Community Structure Changes under Exposure

The introduction of this compound into an environment can lead to shifts in the structure of the native microbial communities. As a biocide, it exerts a selective pressure that can favor the survival and growth of resistant species while inhibiting or eliminating susceptible ones.

Formulation Science and Stability Research

Slurry Stability in Industrial Applications

Dodecylpyridinium chloride, a cationic surfactant, functions as a dispersing agent in industrial slurries, such as those found in mineral processing, coal-water slurry fuels, and paint or coating formulations. The stability of a slurry—a semi-liquid mixture of dense particles suspended in a liquid—is paramount for its handling, transport, and application. Instability can lead to issues like particle agglomeration, sedimentation, and increased viscosity, which can hinder pumping and processing.

The primary mechanism by which DPC stabilizes slurries is through electrostatic repulsion. In a slurry, particles have a surface charge, quantified by the zeta potential. When DPC is introduced, its positively charged pyridinium (B92312) head groups adsorb onto the surface of negatively charged particles. This adsorption imparts a net positive charge to the particles. As a result, the particles repel each other, preventing them from aggregating and settling out of the suspension. This keeps the slurry in a stable, dispersed state with a consistent, low viscosity.

In applications like coal-water slurries, dispersants are crucial additives that allow for a high concentration of coal particles to remain suspended in water, creating a fluid and combustible fuel. The hydrophobic tail of the DPC molecule interacts with the coal surface, while the charged head group extends into the water, creating a stabilizing layer. This action is essential for preventing the sedimentation of coal particles and maintaining the desired rheological properties of the fuel. Similarly, in paints and coatings, DPC helps to disperse pigments and other solid particles uniformly, ensuring a smooth application and consistent finish.

Nanofluid Stability in Enhanced Oil Recovery

In the field of enhanced oil recovery (EOR), nanofluids—dispersions of nanoparticles in a base fluid—are being investigated for their potential to improve oil displacement from reservoirs. The stability of these nanofluids is crucial for their successful application, as nanoparticle aggregation can lead to pore-plugging and reduced efficiency.

Research has shown that combining this compound, a surface-active ionic liquid (SAIL), with nanoparticles like aluminum oxide (Al₂O₃) can create effective nanofluids for EOR. However, the stability of these dispersions, particularly in brine (saltwater) which is common in oil reservoirs, presents a significant challenge. Studies have demonstrated that stable nanofluids containing DPC and Al₂O₃ in brine can be achieved through the use of a stabilizing agent. The polymer polyvinylpyrrolidone (B124986) (PVP) has been identified as an effective stabilizer in these systems.

The stability of these nanofluids was assessed by observing the dispersion over time. Formulations were developed to minimize the water-oil interfacial tension (IFT), a key factor in mobilizing trapped oil. The research highlights that the combination of DPC with nanoparticles, when properly stabilized, can significantly enhance oil recovery.

Formulation with Polymers and Other Additives

The performance of this compound is often enhanced by formulating it with polymers and other additives, particularly in complex applications like EOR. These additives can improve viscosity, enhance stability, and modify interfacial properties.

In EOR formulations, DPC has been successfully combined with the polymer polyvinylpyrrolidone (PVP) and an electrolyte, sodium chloride (NaCl). In this context, PVP acts not only as a stabilizing agent for the nanoparticles but also as a viscosity enhancer for the injection fluid. A more viscous fluid provides better mobility control, preventing the injection fluid from bypassing the oil (a phenomenon known as "viscous fingering") and leading to a more efficient sweep of the reservoir.

Core flooding tests, which simulate the flow of fluids through a reservoir rock sample, have been used to evaluate the effectiveness of these formulations. The results demonstrate that a carefully designed nanofluid formulation containing DPC, nanoparticles, a stabilizing polymer, and brine can achieve significantly higher oil recovery compared to using the surfactant or a surfactant-polymer combination alone. The addition of nanoparticles and PVP to the DPC formulation was found to increase viscosity, further reduce the interfacial tension between oil and water, and lessen the amount of surfactant lost to adsorption on the rock surface. guidechem.comsigmaaldrich.comlookchem.com

The following table summarizes the results from core flooding tests using different formulations based on this compound.

Formulation ComponentsConcentrationAdditional Oil Recovery (% OOIP)*
This compound (Surfactant) in Brine0.5 wt% [C₁₂py]Cl, 0.5 wt% NaCl3.4%
This compound + Polymer in Brine0.5 wt% [C₁₂py]Cl, 1.0 wt% PVP, 0.5 wt% NaCl7.4%
This compound + Polymer + Nanoparticles (Nanofluid) in Brine0.5 wt% [C₁₂py]Cl, 1.0 wt% PVP, 0.05 wt% Al₂O₃, 0.5 wt% NaCl12.0%
OOIP: Original Oil in Place

These findings underscore the importance of formulation science in optimizing the performance of this compound. The synergistic interactions between DPC, polymers, nanoparticles, and electrolytes are key to developing stable and highly effective fluids for demanding applications like enhanced oil recovery. guidechem.comsigmaaldrich.comlookchem.com

Future Research Directions and Emerging Paradigms

Sustainable Production Methods Research

The imperative for green chemistry is steering research towards more environmentally benign synthesis routes for dodecylpyridinium chloride and related pyridinium (B92312) salts. The focus is on reducing hazardous waste, minimizing energy consumption, and utilizing renewable resources.

One promising avenue is the adoption of continuous flow synthesis . This method has been shown to be a safe and sustainable approach for similar compounds like cetylpyridinium (B1207926) chloride, drastically reducing reaction times from over 24 hours to just 30 minutes while achieving high yields (>90%) and purity (>99%) researchgate.net. Research into applying similar continuous flow protocols for this compound could lead to significant improvements in manufacturing efficiency and a reduction in the process's environmental footprint.

Another key area is the development of biodegradable ionic liquids . By incorporating ester functionalities into the pyridinium cation, researchers have successfully created ionic liquids that are "readily biodegradable" rsc.org. This design strategy mitigates the long-term environmental persistence and ecotoxicity associated with some quaternary ammonium (B1175870) compounds. Future work will likely focus on optimizing the biodegradability of this compound itself, possibly by introducing cleavable linkages in its alkyl chain, without compromising its desired functions.

Furthermore, the principles of green synthesis , which often involve using plant extracts or other biological materials as catalysts or reagents, are being explored for various chemical products nih.govresearchgate.net. Applying these methods to the synthesis of this compound could offer a novel, eco-friendly production pathway. Additionally, research into using sustainable, low-cost catalysts like iron and sulfur, activated by gentle blue light for chlorination processes, presents an innovative and environmentally friendly alternative to harsh chemicals rice.edu. The use of waste materials, such as poly(ethylene terephthalate) (PET), as feedstocks for chemical synthesis also represents a key sustainability concept that could be adapted for producing components of the this compound molecule mdpi.com.

Sustainable ApproachPotential AdvantageResearch Focus for this compound
Continuous Flow SynthesisReduced reaction time, higher yield and purity, increased safety researchgate.net.Adaptation and optimization of flow protocols for gram-scale to industrial-scale production.
Biodegradable DesignReduced environmental persistence and toxicity rsc.org.Incorporation of ester or other cleavable groups into the molecular structure.
Green CatalysisUse of abundant, non-toxic catalysts; mild reaction conditions rice.edu.Exploring photocatalytic routes using iron-sulfur catalysts for chlorination steps.
Renewable/Waste FeedstocksReduced reliance on fossil fuels, circular economy principles mdpi.com.Investigating the synthesis of precursors from bio-based sources or recycled materials.

Novel Formulations with Enhanced Efficacy and Safety

To broaden the applicability of this compound, particularly in antimicrobial and therapeutic contexts, research is focused on developing advanced formulations that improve performance and reduce potential toxicity.

A significant area of investigation involves the complexation of this compound with cyclodextrins. Studies have shown that forming inclusion complexes with molecules like sulfobutyl-ether-β-cyclodextrin (SB-β-CD) can be an effective strategy for creating new antimicrobial formulations with reduced toxicity researchgate.net. This approach encapsulates the surfactant molecule, potentially modulating its interaction with biological membranes and reducing irritation or off-target effects.

Another strategy involves modifying the compound to create water-immiscible versions, such as 1-dodecylpyridinium dodecylbenzenesulfonate researchgate.net. While this compound's water solubility is advantageous for many applications, it can lead to poor leaching resistance in materials like protective coatings. Hydrophobic formulations could provide longer-lasting antimicrobial activity in paints and other coatings with less environmental release researchgate.net.

For potential pharmaceutical applications, this compound could be incorporated into advanced drug delivery systems. Its surfactant properties make it a candidate for enhancing the solubility and bioavailability of poorly soluble drugs lookchem.com. Future research may explore its use in formulations such as:

Microspheres and Liposomes: Encapsulating therapeutic agents to provide controlled release and targeted delivery nih.gov.

In-situ Forming Implants: Creating depots within the body for sustained, localized drug delivery nih.gov.

Antibody-Drug Conjugates: While a more complex application, derivatives could potentially be used as components in these targeted therapeutic systems nih.gov.

These novel formulations aim to maximize the compound's efficacy at the target site while minimizing systemic exposure and associated risks.

Formulation StrategyPrimary GoalPotential Application
Cyclodextrin (B1172386) ComplexationReduce toxicity, control release researchgate.net.Safer antimicrobial products, pharmaceuticals.
Hydrophobic Ion PairingImprove leaching resistance researchgate.net.Long-lasting antimicrobial paints and coatings.
Advanced Drug DeliveryEnhance solubility, bioavailability, targeted delivery lookchem.comnih.gov.Pharmaceutical formulations for various therapies.

Integration with Advanced Remediation Technologies

The surfactant properties of this compound make it a candidate for integration with advanced technologies for environmental remediation, particularly for sites contaminated with chlorinated solvents and other persistent organic pollutants.

One major research direction is its use in Surfactant-Enhanced Aquifer Remediation (SEAR) . This compound can help solubilize and mobilize dense non-aqueous phase liquids (DNAPLs), which are a persistent source of groundwater contamination erwiki.net. Future studies will likely focus on optimizing its performance in combination with other technologies.

This leads to the concept of combined remedies. Research groups are actively investigating the integration of surfactant flushing with other innovative technologies to improve cleanup outcomes confex.com. Potential integrations include:

In-Situ Chemical Oxidation (ISCO): This involves injecting oxidants like permanganate (B83412) or persulfate to destroy contaminants. This compound could be used to enhance the contact between the oxidant and the trapped contaminant erwiki.net. Research is needed to ensure the surfactant itself does not get wastefully consumed by the oxidant.

Bioremediation: Following a surfactant flush to mobilize contaminants, enhanced bioremediation could be applied to degrade the collected pollutants. Studies suggest that some remediation byproducts can even enhance the dissolution of DNAPLs erwiki.net.

Nanoremediation: The use of nanometals, such as nano-zero-valent iron, is a developing technology for contaminant destruction. Surfactants could help suspend and deliver these nanoparticles to the contaminant source zone confex.com.

Electrodialysis: This technology uses membranes to separate ions from water and could be used to treat the effluent from surfactant-based soil washing, potentially allowing for the recovery and reuse of the surfactant mdpi.com.

These integrated approaches aim to overcome the limitations of single-technology systems, offering more robust and effective solutions for complex contaminated sites nih.govmdpi.com.

Exploration of New Biological Targets and Therapeutic Modalities

While this compound is well-known for its broad-spectrum antimicrobial activity, ongoing research is exploring more specific and novel biological applications. The identification of new molecular targets could unlock its potential in a range of therapeutic areas.

Studies have already indicated that certain pyridinium salts possess cytostatic and antifungal properties , suggesting potential for development as anticancer agents researchgate.net. Future research will involve screening this compound and its derivatives against various cancer cell lines to identify specific types of cancer that are susceptible and to elucidate the mechanism of action. Techniques like carbon isotope labeling will be crucial for studying the absorption, distribution, metabolism, and excretion (ADME) profiles of these potential new drugs, which is a critical step in pharmaceutical development acs.org.

The interaction of this compound with specific biological structures is also a subject of interest. Its ability to form stable complexes with multicharged anionic planar substances through both hydrophobic and electrostatic interactions has been demonstrated nih.gov. This binding behavior could be exploited for therapeutic purposes, for example, by designing derivatives that target specific protein or nucleic acid structures. The finding that these small binding systems can serve as models for ligand binding to protein local structures opens a pathway for rational drug design nih.gov.

Furthermore, the compound has shown effects on plants, acting as a growth-promoting agent at low concentrations by increasing chlorophyll (B73375) and carotenoid content in wheat seedlings researchgate.net. This suggests a potential for developing novel agrochemical applications that go beyond simple antimicrobial use, possibly activating plant defense systems or enhancing photosynthetic efficiency researchgate.net. Exploring these biological targets in agriculture could lead to products that improve crop yield and resilience.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing dodecylpyridinium chloride with high purity, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves quaternization of pyridine with 1-chlorododecane under controlled conditions. Key steps include solvent selection (e.g., ethanol or acetone), temperature optimization (60–80°C), and reaction time (24–48 hrs). Purity is verified via nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for quantification. Reproducibility requires detailed documentation of solvent ratios, inert atmosphere maintenance, and post-synthesis purification (e.g., recrystallization or column chromatography) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound in complex matrices?

  • Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., pyridinium ring vibrations at ~1,640 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (MW: 283.9 g/mol), while reversed-phase HPLC with UV detection (λ = 260 nm) quantifies it in mixtures. For matrices like biological fluids, solid-phase extraction (SPE) coupled with LC-MS is recommended to mitigate interference .

Q. How does pH influence the stability and antimicrobial activity of this compound?

  • Methodological Answer : Stability studies involve incubating the compound at varying pH levels (2–12) and monitoring degradation via UV-Vis spectroscopy. Antimicrobial efficacy is tested using broth microdilution assays (e.g., MIC/MBC against S. aureus or E. coli). Activity peaks near neutral pH due to optimal charge density on the pyridinium group, but declines in highly acidic/basic conditions due to hydrolysis .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported critical micelle concentrations (CMCs) of this compound across studies?

  • Methodological Answer : Discrepancies often arise from temperature, ionic strength, or purity variations. To standardize measurements:

  • Use conductivity assays with temperature-controlled cells (±0.1°C).
  • Compare data across buffer systems (e.g., 0.1 M NaCl vs. pure water).
  • Validate purity via elemental analysis (C, H, N) and differential scanning calorimetry (DSC).
  • A meta-analysis framework (e.g., PRISMA guidelines) can statistically reconcile conflicting results .

Q. How do structural modifications (e.g., alkyl chain length or counterion substitution) affect the mechanism of action in biofilm disruption?

  • Methodological Answer :

  • Step 1 : Synthesize analogs (e.g., varying alkyl chains from C10 to C16).
  • Step 2 : Assess biofilm inhibition using confocal microscopy with LIVE/DEAD staining.
  • Step 3 : Corrogate data with molecular dynamics simulations to model surfactant-membrane interactions.
  • Longer chains enhance hydrophobic penetration but reduce solubility, while bromide counterions increase stability compared to chloride .

Q. What computational and experimental approaches validate the environmental toxicity of this compound in aquatic ecosystems?

  • Methodological Answer :

  • QSAR Modeling : Predict ecotoxicity using logP and EC50 values from databases like ECOTOX.
  • Microcosm Experiments : Expose Daphnia magna or algae to graded concentrations (0.1–10 mg/L) under OECD guidelines.
  • Analytical Validation : Quantify biodegradation pathways via LC-MS/MS and assess bioaccumulation potential using partition coefficients (e.g., log Kow) .

Data Contradiction and Analysis

Q. How should researchers address inconsistencies in cytotoxicity data between in vitro and in vivo models?

  • Methodological Answer :

  • In Vitro : Use standardized cell lines (e.g., HEK-293) with MTT assays, controlling for serum protein interactions.
  • In Vivo : Conduct OECD-compliant acute toxicity tests in rodents, monitoring histopathology and biochemical markers.
  • Discrepancies often stem from metabolic clearance in vivo or assay interference (e.g., surfactant-induced optical density shifts). Normalize data using negative controls and cross-validate with alternative assays (e.g., ATP luminescence) .

Methodological Frameworks

Q. Which criteria (e.g., FINER/PICO) guide hypothesis-driven research on this compound’s dual role as a surfactant and antimicrobial agent?

  • Methodological Answer : Apply the FINER framework :

  • Feasible : Prioritize assays with high-throughput compatibility (e.g., 96-well plate setups).
  • Interesting : Explore synergy with antibiotics (e.g., β-lactams) against multidrug-resistant strains.
  • Novel : Investigate applications in drug delivery systems (e.g., micellar encapsulation).
  • Ethical : Adhere to biosafety protocols for handling antimicrobials.
  • Relevant : Align with WHO priorities on novel antimicrobial development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.